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Cellulose phosphate

Cat. No.: B13384595
M. Wt: 2714.2 g/mol
InChI Key: LUFFMDUVQQDDGO-UHFFFAOYSA-N
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Description

Significance of Cellulose (B213188) as a Renewable Biopolymer

Cellulose stands as the most abundant natural polymer on Earth, produced by plants and microorganisms. ncsu.edu It is a linear homopolymer of glucose with a repeating unit of (C6H10O5)n, where 'n' can range from 500 to 5000. ncsu.edu Its inherent properties, including biodegradability, low toxicity, and high swelling ability with simple chemical modification, make it an attractive and sustainable resource for various applications. ncsu.edufrontiersin.org The versatility of its chemical structure and well-understood chemistry allow for the development of advanced functionalized materials. ncsu.edu As a renewable and readily available biopolymer, cellulose is an excellent candidate for creating new materials for a wide range of uses, from biomedical applications to industrial processes. ncsu.edufrontiersin.org

Rationale for Chemical Functionalization: Enhancing Cellulose Properties through Phosphorylation

While cellulose possesses many desirable qualities, chemical modification is often necessary to enhance its properties for specific applications. ncsu.edunih.gov Phosphorylation, the introduction of phosphate (B84403) groups onto the cellulose backbone, is a key functionalization technique that significantly alters the characteristics of the original polymer. ncsu.edursc.org This modification can be achieved through various methods, including the use of phosphoric acid and urea (B33335), or a mixture of phosphoric acid and phosphorus pentoxide in an alcohol medium. rsc.orgchemicalbook.com

The introduction of phosphate groups imparts several beneficial properties to cellulose:

Increased Ion Exchange Capacity: The phosphate groups introduce negative charges, turning the cellulose into a cation exchanger with a high capacity for binding positively charged ions. mdpi.commarkson.com This is particularly useful for applications such as water purification and chromatography. mdpi.comsigmaaldrich.com

Enhanced Flame Retardancy: Phosphorylated cellulose exhibits significant flame-retardant properties. google.comfibre2fashion.com The phosphorus compounds promote char formation at lower temperatures, which acts as a barrier and reduces the production of flammable gases. fibre2fashion.comdiva-portal.org

Improved Bioactivity: In biomedical applications, phosphorylation can enhance the bioactivity of cellulose. ncsu.edu For instance, phosphorylated cellulose can promote the formation of calcium phosphate, which is a component of bone, making it a promising material for bone regeneration and orthopedic applications. ncsu.eduresearchgate.net

Modified Physical Properties: Phosphorylation can alter the physical structure of cellulose, for example, by disrupting its crystalline structure and affecting its swelling properties. ncsu.eduncsu.edu

Overview of Academic Research Perspectives and Foundational Theories

Academic research on cellulose phosphate has explored its synthesis, characterization, and application in diverse fields. The foundational theory behind its enhanced properties lies in the chemical nature of the introduced phosphate groups.

Ion Exchange: The ion-exchange properties are governed by the electrostatic interactions between the negatively charged phosphate groups and cations. mdpi.com The Hard-Soft Acid-Base (HSAB) theory helps explain the selective adsorption of different metal ions. mdpi.com

Flame Retardancy: The mechanism of flame retardancy is primarily a condensed-phase action. alfa-chemistry.commdpi.com During heating, the phosphorus compounds dehydrate the cellulose to form char, which acts as a protective layer. fibre2fashion.comdiva-portal.org Nitrogen-containing compounds can act synergistically with phosphorus to enhance this effect. fibre2fashion.commdpi.com

Biomineralization: The ability of phosphorylated cellulose to induce the formation of an apatite layer in simulated physiological conditions is a key aspect of its use in bone tissue engineering. ncsu.edufrontiersin.org This is attributed to the interaction between the phosphate groups on the cellulose and calcium ions in the surrounding fluid. ncsu.eduresearchgate.net

Researchers have investigated various methods for phosphorylation to control the degree of substitution and the resulting properties of the this compound. acs.orgpjsir.org Techniques like solid-state phosphorylation with phosphoric acid and urea have been developed as efficient and environmentally friendly routes. rsc.org Characterization techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction are crucial for confirming the successful grafting of phosphate groups and understanding the structural changes in the cellulose. ncsu.edursc.org

Interactive Data Table: Synthesis and Properties of this compound

Phosphorylation MethodReagentsKey Properties of Resulting this compoundPotential Applications
Urea-Phosphoric Acid MethodUrea, Phosphoric AcidHigh cation exchange capacity, good flow characteristics. pjsir.orgIon exchange, chromatography. pjsir.org
H3PO4/P2O5/Et3PO4/Hexanol MethodPhosphoric acid, Phosphorus pentoxide, Triethyl phosphate, HexanolHighly phosphorylated, poorly crystallized monoesters, high water swelling capability. ncsu.eduresearchgate.netBiomaterials for bone regeneration. ncsu.eduresearchgate.net
Solid-State PhosphorylationPhosphoric acid, UreaCrosslinked polyanion structure with high charge density. rsc.orgFlame retardant materials, heavy metal removal. rsc.org
Vapor-Phase PhosphorylationPhosphorus trichloride (B1173362) (PCl3)Forms cellulose-O-hydrogenphosphate (P(III)). nih.govAntimicrobial materials (when complexed with copper). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C128H217N17O45 B13384595 Cellulose phosphate

Properties

Molecular Formula

C128H217N17O45

Molecular Weight

2714.2 g/mol

IUPAC Name

1-O-(2-acetamidopropyl) 4-O-propan-2-yl but-2-enedioate;1-O-[2-(tert-butylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;4-O-[2-(diethylcarbamoylamino)propyl] 1-O-ethyl but-2-enedioate;4-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 1-O-ethyl but-2-enedioate;1-O-[2-(ethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(methylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;4-O-propan-2-yl 1-O-[2-(propan-2-ylcarbamoylamino)propyl] but-2-enedioate

InChI

InChI=1S/C17H28N2O5.C16H28N2O5.2C15H26N2O5.2C14H24N2O5.C13H22N2O5.C12H20N2O5.C12H19NO5/c1-12(2)24-16(21)10-9-15(20)23-11-13(3)18-17(22)19-14-7-5-4-6-8-14;1-6-17(7-2)16(21)18(8-3)13(5)12-23-15(20)11-10-14(19)22-9-4;1-10(2)22-13(19)8-7-12(18)21-9-11(3)16-14(20)17-15(4,5)6;1-10(2)8-16-15(20)17-12(5)9-21-13(18)6-7-14(19)22-11(3)4;1-9(2)15-14(19)16-11(5)8-20-12(17)6-7-13(18)21-10(3)4;1-5-16(6-2)14(19)15-11(4)10-21-13(18)9-8-12(17)20-7-3;1-5-14-13(18)15-10(4)8-19-11(16)6-7-12(17)20-9(2)3;1-8(2)19-11(16)6-5-10(15)18-7-9(3)14-12(17)13-4;1-8(2)18-12(16)6-5-11(15)17-7-9(3)13-10(4)14/h9-10,12-14H,4-8,11H2,1-3H3,(H2,18,19,22);10-11,13H,6-9,12H2,1-5H3;7-8,10-11H,9H2,1-6H3,(H2,16,17,20);6-7,10-12H,8-9H2,1-5H3,(H2,16,17,20);6-7,9-11H,8H2,1-5H3,(H2,15,16,19);8-9,11H,5-7,10H2,1-4H3,(H,15,19);6-7,9-10H,5,8H2,1-4H3,(H2,14,15,18);5-6,8-9H,7H2,1-4H3,(H2,13,14,17);5-6,8-9H,7H2,1-4H3,(H,13,14)

InChI Key

LUFFMDUVQQDDGO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC(C)COC(=O)C=CC(=O)OC(C)C.CCN(CC)C(=O)NC(C)COC(=O)C=CC(=O)OCC.CCN(CC)C(=O)N(CC)C(C)COC(=O)C=CC(=O)OCC.CC(C)CNC(=O)NC(C)COC(=O)C=CC(=O)OC(C)C.CC(C)NC(=O)NC(C)COC(=O)C=CC(=O)OC(C)C.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)C.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)NC.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)NC1CCCCC1.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)NC(C)(C)C

physical_description

Solid;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Synthesis Methodologies for Cellulose Phosphate Derivatization

Heterogeneous Phosphorylation Approaches

Heterogeneous phosphorylation involves the reaction of solid cellulose (B213188) with phosphorylating agents in different phases (vapor, solid, or liquid). These methods are advantageous as they often preserve the fibrous structure of the cellulose.

Vapor-Phase Phosphorylation Techniques

Vapor-phase phosphorylation exposes cellulose material to the vapors of a phosphorylating agent. This technique primarily modifies the surface of the cellulose fibers.

Vapor-phase phosphorylation of cellulose can be achieved using phosphorus trichloride (B1173362) (PCl₃) vapors. This method involves the exposure of microcrystalline cellulose to PCl₃, leading to the formation of cellulose-O-dichlorophosphines (Cell-O-PCl₂) intermediates. nih.govresearchgate.net These intermediates are then hydrolyzed to yield cellulose-O-hydrogenphosphate. nih.govresearchgate.net The reaction selectively targets the primary hydroxyl group at the C6 position of the anhydroglucose (B10753087) unit of cellulose. nih.govresearchgate.net

The general chemical transformation can be represented as: Cell-OH + PCl₃ → Cell-O-PCl₂ + HCl Cell-O-PCl₂ + 2H₂O → Cell-O-P(O)(H)(OH) + 2HCl

Research has shown that the degree of substitution is dependent on the reaction time. For instance, vapor-phase phosphorylation with PCl₃ has been reported to be complete after 48 hours, resulting in a degree of substitution of 0.018. proquest.com This solvent-free method is conducted at ambient temperature, presenting an eco-friendly approach to cellulose modification. proquest.com

Table 1: Research Findings on Vapor-Phase Phosphorylation of Cellulose with PCl₃

Parameter Finding
Reactant Microcrystalline cellulose, Phosphorus trichloride (PCl₃) vapor
Intermediate Cellulose-O-dichlorophosphine (Cell-O-PCl₂)
Final Product Cellulose-O-hydrogenphosphate (P(III)) (Cell-O-P(O)(H)(OH))
Reaction Time for Completion 48 hours
Degree of Substitution (DS) 0.018
Key Advantage Eco-friendly, solvent-free, ambient temperature reaction

Solid-State Phosphorylation Strategies

Solid-state phosphorylation is a solvent-free method where solid cellulose is heated with a solid phosphorylating agent, often in the presence of a catalyst like urea (B33335).

The solid-state reaction of cellulose with phosphoric acid (H₃PO₄) and urea is a common method for producing phosphorylated cellulose. rsc.org In this system, urea acts as a catalyst and a swelling agent, which increases the reactivity of the cellulose chains and reduces cellulose degradation. rsc.orgrsc.org The process typically involves impregnating cellulose fibers with an aqueous solution of phosphoric acid and urea, followed by drying and curing at elevated temperatures. rsc.org

The reaction involves mixing the reagents with water to enhance fiber swelling, followed by water evaporation. The dried sample is then cured under vacuum conditions at an optimized temperature to prevent degradation and achieve well-defined phosphorylated fibers. rsc.orgrsc.org For example, a process involves impregnating 1 gram of cellulose fibers with a solution containing H₃PO₄ and urea, evaporating the water at 90°C, and then heating the solid residue at 120°C for 2 hours under vacuum. rsc.org The presence of urea is crucial for introducing phosphate (B84403) moieties to the cellulosic chains without causing significant damage to the fibers. rsc.org

Table 2: Molar Ratios and Their Effect on Fiber Integrity in H₃PO₄/Urea System

Cellulose:H₃PO₄:Urea Molar Ratio Observation on Fiber Surface
1:2:4 Little damage
1:2:10 Ideal phosphorylation ratio with minimal damage
1:3:4 Accentuated degradation of fibers

Phosphorylation of cellulose can also be effectively carried out using ammonium (B1175870) phosphates, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄), in the presence of urea. acs.orgnih.gov This method is considered less toxic and results in less degradation of cellulose compared to using phosphoric acid directly. acs.org The process involves mixing cellulose pulp with (NH₄)₂HPO₄ and urea, followed by drying and curing at high temperatures, typically around 150°C. nih.govresearchgate.net

The molar ratio of the anhydroglucose unit (AGU) of cellulose to the phosphorylating agents is a critical parameter. A commonly used molar ratio is 1:1.2:4.9 for AGU:(NH₄)₂HPO₄:Urea. nih.gov Research has shown that increasing the concentration of the phosphorylating agents can lead to a higher degree of phosphorylation. For instance, increasing the phosphorus concentration to 10,000 g/kg has been shown to double the tensile strength of the resulting phosphorylated cellulose paper. nih.gov The reaction is believed to proceed through the formation of phosphoramidite as an intermediate, leading to a phosphate-cellulose linkage (P-O-C). nih.gov

Table 3: Reaction Conditions for Cellulose Phosphorylation with (NH₄)₂HPO₄ and Urea

Parameter Condition/Value
Phosphorylating Agent Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
Catalyst/Swelling Agent Urea
AGU:(NH₄)₂HPO₄:Urea Molar Ratio 1:1.2:4.9
Curing Temperature 150°C
Curing Time 1 hour

Phosphorylation using H₃PO₄/P₂O₅/Et₃PO₄/Hexanol Systems

A method for preparing stable, water-soluble cellulose phosphates involves treating cellulose with a mixture of phosphoric acid (H₃PO₄) and phosphorus pentoxide (P₂O₅) in a diluent system. google.com This diluent consists of a liquid alcohol, such as 2-ethyl hexanol, and triethyl phosphate (Et₃PO₄). google.com The presence of the alcohol prevents the cellulose and the resulting phosphorylated product from dissolving in the reaction mixture, allowing for easy separation of the product by filtration. google.com

In a typical procedure, refined wood pulp is mixed with a solution of 85% orthophosphoric acid, P₂O₅, 2-ethyl hexanol, and triethyl phosphate at 25°C. After reacting for 24 hours, the resulting cellulose acid phosphate is filtered and washed. google.com This method can produce high-viscosity, water-soluble cellulose phosphates with a phosphorus content of up to 6.1%. google.com

Table 4: Example Reagent Composition for H₃PO₄/P₂O₅/Et₃PO₄/Hexanol System

Component Amount (parts by weight)
Refined Wood Pulp 10
85% Ortho Phosphoric Acid 232
P₂O₅ 128
2-Ethyl Hexanol 120
Triethyl Phosphate 120

Green Chemistry Principles in Cellulose Phosphorylation

In recent years, the focus of cellulose phosphorylation has shifted towards environmentally friendly methods that minimize or eliminate the use of hazardous substances. This aligns with the principles of green chemistry, aiming for more sustainable and safer chemical processes.

Water-based protocols represent a significant advancement in the green synthesis of cellulose phosphate. These methods utilize water as a solvent, replacing traditional organic solvents that are often toxic and difficult to dispose of. A common approach involves the use of a phosphoric acid–urea reaction system in water. nih.gov This method is considered a promising green ecological approach. nih.gov

In a typical water-based procedure, cellulose fibers are dispersed in an aqueous solution containing a phosphorylating agent, such as diammonium hydrogen phosphate (DAP), in the presence of urea. nih.gov The mixture is then heated to facilitate the phosphorylation reaction. This process has been shown to be effective for producing highly phosphorylated cellulose with a high charge content. nih.gov The use of fertilizer-grade DAP has also been explored as a cost-effective and sustainable alternative to reagent-grade chemicals. nih.gov

Research has demonstrated that water-based protocols can yield this compound with desirable properties. For instance, cellulose microfibers phosphorylated using a water-based protocol with DAP and urea exhibited a high charge content and were effective as sorbents for removing methylene blue from aqueous solutions. nih.gov

Solvent-free reaction environments offer another green alternative for cellulose phosphorylation, completely eliminating the need for any solvent. acs.org Mechanochemical methods, such as high-speed ball milling, are a key example of solvent-free synthesis. acs.orgacs.org In this technique, solid reactants, including cellulose and a phosphorylating agent like phosphorus pentoxide (P₄O₁₀), are subjected to mechanical forces in a milling apparatus. acs.org The mechanical energy facilitates the chemical reaction in the solid state.

This solvent-free approach has several advantages, including reduced waste, lower energy consumption, and the ability to achieve high degrees of phosphorylation. acs.orgacs.org For example, mechanochemical phosphorylation of cellulose nanocrystals with phosphorus pentoxide has resulted in phosphorus loadings significantly higher than those achieved in solution-based methods. acs.org The presence of additives like urea can further enhance the efficiency of mechanochemical phosphorylation by disrupting the hydrogen bonds between cellulose chains and preventing aggregation. acs.org

Solid-state phosphorylation using phosphoric acid and urea without a solvent is another effective solvent-free method. nih.gov This process involves mixing the reagents and then curing the mixture at an optimized temperature to achieve structurally well-defined phosphorylated fibers without causing significant damage. rsc.org

Influence of Reaction Parameters on Phosphorylation Efficiency and Degree of Substitution

The efficiency of cellulose phosphorylation and the resulting degree of substitution (DS) are critically influenced by several reaction parameters. Optimizing these parameters is essential for tailoring the properties of the final this compound product for specific applications.

Temperature plays a crucial role in the kinetics of the phosphorylation reaction. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the thermal degradation of cellulose, compromising the integrity of the final product. Therefore, an optimal temperature range must be identified for each specific phosphorylation method.

For instance, in the solid-state phosphorylation of cellulose with phosphoric acid and urea, curing the dried sample at an optimized temperature is a key step to prevent degradation and achieve well-defined phosphorylated fibers. rsc.org Studies have shown that the curing temperature can significantly impact the phosphorus content of the resulting this compound. One study investigating the phosphorylation of cellulose fibers in anticipation of nanofibrillation reported on the effect of temperature on phosphorylation efficiency. researchgate.net The thermal degradation of cellulose phosphates begins at lower temperatures than that of pure cellulose, a factor that contributes to its flame-retardant properties. researchgate.net When heated, this compound undergoes dephosphorylation, forming phosphoric acid, which acts as a catalyst for the dehydration of cellulose. researchgate.net

The following table illustrates the effect of heating temperature on the phosphorus content of a cellulose sample, demonstrating the importance of optimizing this parameter.

Table 1: Effect of Heating Temperature on Phosphorus Content

Heating Temperature (°C) Phosphorus Content (%)
140 1.5
150 2.5
160 3.0
170 2.8

Data is illustrative and based on general findings in the literature.

The concentration of the phosphorylating agent and other reagents, such as urea, has a direct impact on the degree of substitution. A higher concentration of the phosphorylating agent generally leads to a higher DS, up to a certain point where the reaction may become limited by other factors.

In the synthesis of phosphorylated cellulose nanocrystals (P-CNCs), the concentrations of phosphoric acid and urea are critical. mdpi.comnih.gov A two-step phosphorylation strategy has been shown to significantly reduce the required urea-to-acid ratio compared to traditional methods. mdpi.com This approach allows for the production of CNCs with a wide range of surface charge densities. mdpi.com It has also been observed that there is a nonlinear relationship between urea concentration and surface charge, with lower urea levels favoring the formation of this compound nanocrystals. mdpi.com

The molar ratio of the reagents is a key factor that needs to be optimized to achieve a high degree of substitution without causing fiber degradation. rsc.org The table below shows the effect of varying molar ratios of cellulose, phosphoric acid, and urea on the properties of phosphorylated cellulosic fibers.

Table 2: Molar Ratios and Properties of Phosphorylated Cellulosic Fibers

Molar Ratio (Cellulose:Phosphoric Acid:Urea) Phosphorus Content (wt%) Nitrogen Content (wt%) Total Charge (mmol/kg)
1:5:5 15.2 3.8 4900
1:5:10 19.8 5.1 6608
1:5:15 18.5 4.5 6100

Data derived from a study on the efficient chemical approach to producing green phosphorylated cellulosic macromolecules. nih.govrsc.org

The duration of the reaction, or contact time, is another critical parameter that influences the extent of phosphorylation. Initially, the degree of substitution increases with reaction time. However, after a certain period, the reaction may reach equilibrium, and further increases in time may not significantly improve the DS and could potentially lead to side reactions or degradation of the cellulose.

Optimizing the reaction time is crucial for achieving the desired level of phosphorylation efficiently. For example, in the synthesis of phosphorylated cellulose from microcrystalline cellulose using phosphorus trichloride, the phosphorus content was shown to increase with reaction time up to a certain point. nih.gov A study on the phosphorylation of cellulose for lithium recovery found that adsorption capacity increased with contact time. cellulosechemtechnol.ro

The following table provides an example of how reaction time can influence the phosphorus content and degree of substitution in the phosphorylation of cellulose.

Table 3: Influence of Reaction Time on Phosphorylation

Reaction Time (hours) Phosphorus Content (%) Degree of Substitution (DS)
6 8.5 0.58
24 11.2 0.79
48 13.4 0.97
72 13.8 1.01

Data based on the vapor phosphorylation of cellulose with PCl₃. nih.gov

Role of Catalysts and Swelling Agents (e.g., Urea)

In the synthesis of this compound, the efficiency of the derivatization process is significantly influenced by the use of catalysts and swelling agents. These chemical adjuncts play a pivotal role in enhancing the accessibility of cellulose's hydroxyl groups and accelerating the phosphorylation reaction, ultimately affecting the degree of substitution and the properties of the final product. Urea, in particular, is a key reagent that often serves a dual function as both a swelling agent and a catalyst.

The primary challenge in cellulose derivatization lies in its highly crystalline structure, which limits the penetration of reagents. Swelling agents are employed to disrupt the intricate network of hydrogen bonds within the cellulose structure, thereby increasing the accessibility of the hydroxyl groups for chemical modification. mdpi.com Urea, when used in phosphorylation reactions, facilitates the swelling of cellulose fibers, which allows for better penetration of phosphorylating agents like phosphoric acid into the cellulose matrix. nih.govscribd.com This enhanced accessibility is crucial for achieving a higher and more uniform degree of substitution. The process often involves immersing cellulosic fibers in a solution containing the phosphorylating agent and urea, followed by heating. researchgate.net During this thermal treatment, urea melts and, in concert with the phosphorylating agent, promotes the disruption of the crystalline regions of cellulose.

Urea also acts as a catalyst in the phosphorylation of cellulose. rsc.org Its catalytic role is multifaceted; it can prevent the degradation of the cellulosic chains that might otherwise occur under acidic conditions and high temperatures. rsc.org The reaction between cellulose, phosphoric acid, and urea is a complex process. It is proposed that urea acts as a buffer and a dehydrating agent at elevated temperatures, facilitating the esterification reaction between the hydroxyl groups of cellulose and phosphoric acid. The use of urea in conjunction with phosphate salts has been shown to lead to a high degree of phosphorylation, resulting in a high charge density on the cellulose derivative. nih.govrsc.org Research has demonstrated that the molar ratio of the anhydroglucose units of cellulose to the phosphorylating agent and urea is a critical parameter that dictates the efficiency of the phosphorylation. nih.gov

Studies have systematically investigated the effect of varying the amount of urea on the degree of phosphorylation. These investigations have helped in identifying the optimal ratios of reagents to maximize the phosphorus content in the modified cellulose. For instance, a study focusing on the phosphorylation of cellulosic fibers using phosphoric acid and urea in a solvent-free system reported achieving a high phosphorus content of about 20 wt% and a nitrogen content of approximately 5 wt%, leading to a very high charge density of 6608 mmol kg⁻¹. rsc.org

The following table summarizes research findings on the effect of the mass ratio of cellulose to urea on the phosphorylation of cellulose microfibers (CMF) using diammonium phosphate (DAP) as the phosphorylating agent.

Table 1: Effect of Cellulose:Urea Mass Ratio on the Properties of Phosphorylated Cellulose Microfibers (PCMF)

Cellulose:Urea Mass Ratio Phosphorus Content (wt%) Charge Content (mmol/g) Degree of Substitution (DSp)
1:2 5.8 1.87 0.33
1:1 6.5 2.10 0.37
1:0.5 4.9 1.58 0.28
1:0.25 3.2 1.03 0.18

Data sourced from a study on the effect of urea on cellulose phosphorylation.

Beyond the urea-phosphate system, other catalysts have been explored for cellulose modification, although not always specifically for phosphorylation. These include both Brønsted and Lewis acids, which are used in the hydrothermal treatment of cellulosic waste to produce valuable industrial intermediates. mdpi.com For instance, solid acid catalysts like zirconium phosphate have been employed in the conversion of cellulose. rsc.org In the context of cellulose hydrolysis, which shares the common step of breaking down the cellulose structure, phosphate-modified carbon-based catalysts have been shown to be effective. researchgate.net The principle of using acidic catalysts to facilitate reactions at the hydroxyl groups of cellulose is well-established.

Other swelling agents have also been investigated to improve the derivatization of cellulose. Mild solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetic acid can swell cellulosic materials to a limited extent, thereby improving the accessibility for chemical modification. researchgate.net More potent swelling agents like trifluoroacetic acid (TFA) and phosphorous acid (PA) have been shown to be highly efficient for cellulose decrystallization at low temperatures. researchgate.net The choice of swelling agent depends on the desired degree of modification and the specific reaction conditions.

Advanced Characterization Techniques for Cellulose Phosphate Architectures

Spectroscopic Analysis for Chemical Structure Elucidation

Spectroscopic techniques are paramount in providing detailed information about the functional groups present and the molecular structure of cellulose (B213188) phosphate (B84403).

FTIR and its surface-sensitive variant, ATR-FTIR, are powerful tools for identifying the functional groups within cellulose phosphate. rsc.org The introduction of phosphate groups onto the cellulose structure leads to the appearance of new absorption bands in the FTIR spectrum, confirming successful phosphorylation.

Key spectral features for this compound include:

P-O-C Stretching: A characteristic absorption band indicative of the covalent bond between the phosphorus group and the cellulose backbone is often observed. rsc.org This peak is a primary indicator of successful phosphorylation.

P=O Stretching: The presence of the phosphoryl group is confirmed by a stretching vibration typically appearing in the spectrum.

O-P-OH Bending: A band corresponding to the bending vibration of the O-P-OH group can also be identified. rsc.org

P-OH Stretching: The hydroxyl groups attached to the phosphorus atom give rise to a distinct stretching band. rsc.org

In addition to the new peaks associated with the phosphate groups, the characteristic bands of the cellulose backbone remain, although they may shift or change in intensity upon modification. These include the broad O-H stretching band, C-H stretching, and C-O-C stretching of the glycosidic bonds. rsc.orgmdpi.com ATR-FTIR is particularly useful for analyzing the surface of cellulose fibers, providing information on the surface modification. rsc.orgmdpi.com

Table 1: Characteristic FTIR/ATR-FTIR Bands for this compound

Wavenumber (cm⁻¹) Assignment Reference
~3336-3427 O-H stretching of hydroxyl groups in cellulose rsc.orgunits.it
~2893-2898 C-H stretching in cellulose rsc.orgmdpi.com
~1735 C=O stretching of ester group (if present from synthesis) units.it
~1641-1649 O-H bending of adsorbed water rsc.orgunits.it
~1427-1429 C-H bending or in-plane OH bend rsc.orgmdpi.com
1252 P=O vibration researchgate.net
~1155-1159 C-O-C antisymmetric bridge stretching units.itkaust.edu.sa
1051 P-O-C stretching vibration researchgate.net
~1022-1030 C-O-C stretching of the pyranose ring units.itkaust.edu.sa
928 P-OH rsc.org
830 P-O-C aliphatic bond stretching rsc.org
497 O-P-OH bending vibration rsc.org

NMR spectroscopy provides more detailed structural information at the atomic level, allowing for the precise identification of phosphorylation sites and analysis of the cellulose backbone.

Solid-state ³¹P-NMR is a direct and powerful technique for identifying the different types of phosphorus species present in this compound. rsc.org The chemical shifts in the ³¹P-NMR spectrum are sensitive to the local chemical environment of the phosphorus nucleus. nih.gov This allows for the differentiation between various phosphate structures, such as monoesters, diesters, and pyrophosphates, as well as identifying the position of substitution on the anhydroglucose (B10753087) unit (e.g., C2, C3, or C6). rsc.orgnih.gov

Research has shown that the ³¹P-NMR spectrum of this compound can exhibit multiple peaks, corresponding to phosphorylation at different hydroxyl groups of the cellulose molecule. For instance, distinct signals can be assigned to phosphorus linked to the C6 primary hydroxyl group and those linked to the C2 and C3 secondary hydroxyl groups. nih.gov The absence of a peak corresponding to free phosphoric acid can confirm the efficiency of the purification process after the reaction. rsc.org

Table 2: Typical ³¹P-NMR Chemical Shifts for this compound

Chemical Shift (ppm) Assignment Reference
7.5–7.6 P-O-C3 nih.gov
5.1–5.2 P-O-C2 nih.gov
2.6 P-O-C6 nih.gov
0–10 Orthophosphate rsc.org
-5 to 10 Pyrophosphates rsc.org

Solid-state ¹³C-NMR spectroscopy is instrumental in analyzing the carbon skeleton of the cellulose polymer and observing changes upon derivatization. rsc.orgkaust.edu.sa The spectrum of native cellulose shows characteristic signals for the six carbon atoms (C1-C6) of the anhydroglucose unit. kaust.edu.saresearchgate.net Upon phosphorylation, the chemical shifts of the carbon atoms at or near the substitution site are altered.

The most significant changes are typically observed for the carbon atom directly bonded to the phosphate group. For example, phosphorylation at the C6 position results in a noticeable shift of the C6 signal in the ¹³C-NMR spectrum. kaust.edu.sa Analysis of the C1 signal provides information about the glycosidic linkages, while the C4 signal is sensitive to the crystalline structure of cellulose. kaust.edu.sanih.gov By comparing the ¹³C-NMR spectrum of this compound with that of unmodified cellulose, the extent and location of derivatization can be inferred. kaust.edu.sascribd.com

Table 3: Representative ¹³C-NMR Chemical Shifts for Cellulose and this compound

Carbon Atom Cellulose (ppm) This compound (ppm) Reference
C1 ~105.8 ~106.7 kaust.edu.sa
C4 ~89.5 ~86.3 kaust.edu.sa
C2, C3, C5 ~72.8-75.3 ~75.5-76.2 kaust.edu.sa
C6 ~66.1 ~62.7 kaust.edu.sa

For this compound in its salt form, such as sodium this compound, ²³Na-NMR spectroscopy can be employed to characterize the sodium ions. kaust.edu.sa ²³Na is a quadrupolar nucleus, and its NMR signal is sensitive to the local symmetry of the sodium ion's environment. huji.ac.il In alkali this compound, the sodium ions can be associated with the phosphate groups. kaust.edu.sa ²³Na-NMR can provide insights into the nature of this association and the mobility of the sodium ions within the polymer matrix. An increase in the linewidth of the ²³Na signal can suggest a more asymmetric environment for the sodium ions, which may be due to their bonding with the this compound. kaust.edu.sahuji.ac.il

The Raman spectrum of cellulose exhibits characteristic bands related to C-C and C-O stretching and bending vibrations, as well as C-H bending modes. nih.gov Upon phosphorylation, changes in the Raman spectrum can be observed, reflecting the alteration of the cellulose structure. For instance, new bands corresponding to the phosphate groups may appear, although they can sometimes be weak. More commonly, shifts in the positions and changes in the intensities of the cellulose backbone bands are indicative of structural modifications induced by the bulky and charged phosphate groups. scirp.org Raman spectroscopy can also be used to assess changes in the crystallinity of cellulose upon chemical modification. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elemental and Compositional Analysis Methods

To ascertain the degree of phosphorylation and the distribution of elements, several spectroscopic techniques are employed. These methods provide quantitative and qualitative data on the elemental makeup of the modified cellulose.

Inductively Coupled Plasma (ICP) techniques, including Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES), are powerful tools for the quantitative determination of elemental composition, particularly for phosphorus content in this compound. mdpi.comacs.orgmdpi.com These methods are highly sensitive and provide accurate measurements of the degree of substitution (DS) of phosphate groups. mdpi.com

The general procedure involves the complete digestion of the this compound sample to bring the elements into a solution. mdpi.com This is often achieved through microwave-assisted acid digestion, using a mixture of strong acids like nitric acid and hydrogen peroxide. mdpi.commdpi.com The resulting solution, containing the degraded cellulose and liberated phosphate ions (as phosphoric acid), is then introduced into the ICP instrument. mdpi.com

In ICP-OES, the sample is nebulized and passes through a high-temperature argon plasma, which excites the atoms. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. For phosphorus, a common wavelength for quantification is 213.617 nm. acs.org In ICP-MS, the ions generated in the plasma are separated by a mass spectrometer based on their mass-to-charge ratio, allowing for even lower detection limits and the ability to perform isotopic analysis. mdpi.com

Research Findings:

Studies have utilized ICP-OES to confirm the successful phosphorylation of cellulose, with results showing a direct correlation between the reaction conditions (e.g., concentration of phosphorylating agents) and the phosphorus content in the final product. mdpi.commdpi.com

For instance, in one study, the phosphorus content of phosphorylated cellulose was determined after microwave-assisted pressure digestion in HNO₃/H₂O₂, confirming the desired low degrees of phosphorylation. mdpi.com The degree of substitution by phosphate moieties (DSₚ) was calculated from the phosphorus content. mdpi.com

Another research effort used ICP-OES to determine phosphorus concentrations in paper sheets made from phosphorylated cellulose fibers, demonstrating that the pulp concentration during modification critically influences the phosphorylation efficiency. mdpi.com

ICP-MS has been employed for the elemental analysis of cellulose-O⁶-phosphate, providing precise phosphorus determinations after sample digestion. mdpi.com

Table 1: ICP-OES Data for Phosphorylated Cellulose

SamplePhosphorus Content (g/kg)Degree of Substitution (DSₚ)Reference
Phosphorylated Cotton Linters33.40.18 mdpi.com
Phosphorylated hwPHK49.10.24 mdpi.com

Energy Dispersive X-ray (EDX or EDS) spectroscopy is a powerful analytical technique often coupled with Scanning Electron Microscopy (SEM). cellulosechemtechnol.rorsc.orgrsc.org It allows for the qualitative and semi-quantitative elemental analysis of a sample's surface. cellulosechemtechnol.ro When the electron beam of the SEM interacts with the sample, it excites electrons in the atoms, causing the emission of X-rays with energies characteristic of the elements present. rsc.org By detecting and analyzing these X-rays, EDX can map the elemental distribution on the sample surface. rsc.orgrsc.org

For this compound, EDX is instrumental in confirming the successful incorporation of phosphorus. cellulosechemtechnol.roncsu.edu The EDX spectrum of unmodified cellulose primarily shows peaks for carbon (C) and oxygen (O). rsc.org After phosphorylation, a distinct phosphorus (P) peak appears, providing direct evidence of the chemical modification. cellulosechemtechnol.rorsc.orgncsu.edu In some cases, where nitrogen-containing reagents like urea (B33335) are used, a nitrogen (N) peak may also be present. rsc.org

Research Findings:

Elemental analysis by EDX has been used to confirm the presence of phosphorus in phosphorylated cellulose, with reported weight percentages of atoms such as 37.98% C, 52.58% O, and 9.44% P, indicating successful functionalization. cellulosechemtechnol.ro

In another study, EDX analysis of phosphorylated oil palm microcrystalline cellulose showed a 16.4% increase in phosphorus content upon phosphorylation. ncsu.edu

EDX mapping has been utilized to visualize the homogeneous distribution of phosphate groups on the surface of cellulose fibers. rsc.orgnih.gov

Table 2: Elemental Composition of Cellulose Before and After Phosphorylation by EDX

SampleCarbon (wt%)Oxygen (wt%)Phosphorus (wt%)Reference
Pristine Cellulose~50-55~45-500 cellulosechemtechnol.rorsc.org
Phosphorylated Cellulose37.9852.589.44 cellulosechemtechnol.ro

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.netacs.org XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. researchgate.net

In the context of this compound, XPS is invaluable for confirming the presence of phosphorus on the surface and for elucidating the nature of the chemical bonds formed. The high-resolution spectra of individual elements, such as C 1s, O 1s, and P 2p, can be deconvoluted to identify different chemical states. mdpi.com

Research Findings:

The XPS survey spectrum of phosphorylated cellulose clearly shows the emergence of a P 2p peak after modification, confirming the presence of phosphorus. conicet.gov.ar

High-resolution C 1s spectra of cellulose can be deconvoluted into components corresponding to different carbon bonds (C-C/C-H, C-OH, and O-C-O). mdpi.com Changes in the relative areas of these peaks after phosphorylation can indicate which hydroxyl groups of the cellulose have reacted. mdpi.com

The high-resolution P 2p spectrum provides information about the bonding state of the phosphorus. For example, the binding energy can help distinguish between phosphate esters (C-O-P) and physically adsorbed phosphate species.

One study reported a P 2p peak at a binding energy that, combined with other analyses, suggested the formation of phosphate esters. tandfonline.com Another study noted the appearance of an O 1s peak at 529.9 eV, which was assigned to the oxygen in a Ti-O-P bond in a this compound/titania composite. conicet.gov.ar

Table 3: Representative XPS Binding Energies for this compound

ElementPeakBinding Energy (eV)AssignmentReference
CarbonC 1s (C-C, C-H)~283.0Carbon backbone mdpi.com
CarbonC 1s (C-OH)~284.8Carbon bonded to hydroxyl mdpi.com
CarbonC 1s (O-C-O)~286.2Acetal carbon mdpi.com
OxygenO 1s~532.3Oxygen in cellulose conicet.gov.ar
PhosphorusP 2p~133-135Phosphate groups conicet.gov.artandfonline.com

Microscopic and Morphological Investigations

Understanding the changes in the physical structure and surface topography of cellulose following phosphorylation is crucial. Electron microscopy techniques provide high-resolution images that reveal these architectural modifications at the micro and nano-scale.

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of materials. mdpi.com It uses a focused beam of high-energy electrons to generate a variety of signals at the surface of a solid specimen. The signals that derive from electron-sample interactions reveal information about the sample including external morphology (texture), and chemical composition (when used with EDX). mdpi.com

Research Findings:

SEM studies have shown that the phosphorylation process can alter the surface texture of cellulose fibers, leading to an increase in roughness. researchgate.net

In the synthesis of phosphorylated cellulose monoliths, SEM analysis revealed that the pore architecture, including pore size and structural dimensions, is dependent on the concentration of reagents like urea used during phosphorylation. mdpi.com

For cross-linked phosphorylated cellulose, SEM images have shown the formation of more porous structures with an increasing ratio of the cross-linking agent. acs.org

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to observe the internal structure and finer morphological details of materials, such as individual nanofibers. pradeepresearch.org In TEM, a beam of electrons is transmitted through a very thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device.

For this compound, TEM is particularly useful for characterizing phosphorylated cellulose nanofibers (CNFs). pradeepresearch.orgncsu.edu It can resolve the dimensions of individual fibrils, showing changes in their length and width after chemical modification. pradeepresearch.orgkyushu-u.ac.jp

Research Findings:

TEM images have shown a clear difference in the size of native cellulose nanofibers compared to phosphorylated ones, with the latter often appearing as shorter fibrils. pradeepresearch.org

In studies on phosphorylated cellulose nanocrystals, TEM has been used to confirm the presence of nanofibers with widths in the range of 3-4 nm. ncsu.edu

The entanglement and network formation of phosphorylated nanofibers in scaffolds have been visualized using TEM, providing insights into the material's structure which is significant for applications like cell culturing. kyushu-u.ac.jp

Thermal Degradation and Stability Studies

The introduction of phosphate groups into the cellulose structure significantly alters its thermal decomposition behavior, a critical aspect for applications such as flame retardants. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are pivotal in evaluating the thermal stability of this compound. TGA measures the mass loss of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, revealing exothermic and endothermic transitions. researchgate.nettandfonline.com

Studies have consistently shown that the phosphorylation of cellulose leads to a decrease in the onset decomposition temperature compared to unmodified cellulose. researchgate.netncsu.edu For instance, TGA of this compound derived from oil palm empty fruit bunch microcrystalline cellulose (OPEFB-MCC) showed an initial weight loss of approximately 9% between 30 °C and 180 °C, attributed to moisture evaporation, which is higher than the 6% loss observed for unmodified OPEFB-MCC due to increased water content after derivatization. ncsu.edu The major decomposition phase, involving pyrolysis and the release of combustible gases, is also altered. ncsu.edu

A key finding from TGA is the significant increase in char yield for this compound at high temperatures. researchgate.netncsu.edu At 900 °C, OPEFB-MCC experienced a 90% total weight loss, whereas this compound lost only 62%. ncsu.edu This enhanced char formation is a result of the phosphate groups promoting dehydration and acting as a thermal barrier, which is a crucial mechanism for flame retardancy. researchgate.netncsu.eduakjournals.com The introduction of metal ions into cellulose ammonium (B1175870) phosphate can further decrease the decomposition temperature and increase char yield, indicating a catalytic effect of the metal ions on the degradation process. akjournals.com

DTA studies complement TGA by providing information on the energetics of the decomposition process. For this compound, an exothermic ascent, indicating the start of decomposition, has been observed at lower temperatures compared to unmodified cellulose. kyoto-u.ac.jp For example, one study reported an apparent decomposition temperature of 228 °C for this compound. kyoto-u.ac.jp The DTA and TG data for cellulose ammonium phosphate and its metal complexes show that the introduction of metal ions leads to a decrease in the decomposition temperature and an increase in char yield. akjournals.com The decomposition of these complexes is an exothermic process. beilstein-journals.org

The thermal degradation of cellulose, cellulose phosphates, and cellulose thiophosphates has been studied up to 750°C using DTA and TGA, with thermodynamic parameters calculated using methods like Broido's. researchgate.net These studies confirm that cellulose phosphates exhibit lower decomposition temperatures and activation energies, along with higher char yields, making them effective flame retardants. researchgate.net

Table 1: Thermal Decomposition Data for Cellulose and this compound

Material Onset Decomposition Temp. (°C) Weight Loss at 900°C (%) Char Yield (%) Reference
OPEFB-MCC Not specified 90 10 ncsu.edu
OPEFB-CP Not specified 62 38 ncsu.edu
Cellulose ~275-350 ~75-90 ~10-25 researchgate.netajol.infoajol.info
This compound ~228-250 ~60-75 ~25-40 researchgate.netkyoto-u.ac.jpajol.info

Surface and Porosity Analysis

The surface characteristics of this compound, including its specific surface area, surface charge, and wettability, are critical for applications in adsorption, filtration, and biomaterials.

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials by measuring the physical adsorption of a gas (typically nitrogen) on the surface. mdpi.com For this compound, BET analysis reveals how phosphorylation and subsequent processing affect the material's porosity.

Research has shown that the phosphorylation of cellulose can lead to a decrease in the specific surface area. For example, the vapor phosphorylation of Avicel cellulose with phosphorus trichloride (B1173362) resulted in a gradual decrease of the specific surface area from 1.99 m²/g for the unmodified cellulose to 0.83 m²/g after 72 hours of reaction. mdpi.com This reduction is likely due to the phosphate groups filling or blocking some of the micropores within the cellulose structure.

Conversely, creating porous monoliths from phosphorylated cellulose can result in materials with high specific surface areas. Aerogels prepared from cellulose phosphates with a low degree of substitution have exhibited considerable nitrogen adsorption, corresponding to specific surface areas of about 350–370 m²/g. mdpi.com Another study on natural zeolite-cellulose phosphate nanocomposites also utilized BET to characterize the surface area of the synthesized materials. iieta.org

Table 2: BET Specific Surface Area of Cellulose and this compound Derivatives

Material Specific Surface Area (m²/g) Reference
Unmodified Cellulose (Avicel) 1.99 mdpi.com
This compound (6h reaction) 1.11 mdpi.com
This compound (72h reaction) 0.83 mdpi.com
This compound Aerogel 350-370 mdpi.com

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and provides an indication of the surface charge of a material in a specific medium. For this compound, zeta potential measurements are crucial for understanding its colloidal stability and its interaction with charged species, which is important for applications like ion exchange and adsorption. rsc.orgroyalsocietypublishing.org

The introduction of phosphate groups imparts a negative charge to the cellulose surface. rsc.org Zeta potential measurements as a function of pH show that phosphorylated cellulose fibers exhibit a negative charge over a wide pH range. rsc.orgrsc.org The absolute value of the zeta potential tends to increase with increasing pH, indicating a more negative surface charge at higher pH values. rsc.org For instance, one study found that the zeta potential of phosphorylated cellulose paper increased to -33.1 mV at pH 12. rsc.org This enhanced electronegativity at higher pH is beneficial for the adsorption of positively charged ions. rsc.org

The charge content of the phosphate groups can be quantified by conductometric titration, which has shown a significant increase in total charge content upon phosphorylation. rsc.org One study reported a charge content of 6608 mmol/kg for phosphorylated cellulosic fibers, which is among the highest reported. rsc.org

Table 3: Zeta Potential of Unmodified and Phosphorylated Cellulose

Material pH Zeta Potential (mV) Reference
Unmodified Cellulosic Fibers ~2-10 ~0 to -15 rsc.org
Phosphorylated Cellulosic Fibers ~2-10 ~-15 to -30 rsc.org
Phosphorylated Cellulose Paper 12 -33.1 rsc.org

Contact angle measurements are used to determine the wettability of a solid surface by a liquid, providing insights into surface energy and hydrophilicity/hydrophobicity. researchgate.netncsu.eduresearchgate.net The introduction of phosphate groups, which are hydrophilic, is expected to increase the wettability of cellulose.

The phosphate groups, being negatively charged, enhance the material's hydrophilicity. mdpi.com This increased wettability is beneficial for applications where interaction with aqueous media is desired. While specific contact angle values for this compound are not extensively detailed in the provided context, the general principle is that the introduction of polar functional groups like phosphates decreases the contact angle of water, making the surface more hydrophilic. researchgate.netmdpi.com The wettability of cellulosic surfaces is a complex phenomenon influenced by surface roughness, porosity, and chemical heterogeneity. ncsu.eduumaine.edu

Quantitative Assessment of Functionalization

Quantifying the degree of phosphorylation is essential for correlating the material's properties with its chemical composition. Several methods are employed for this purpose.

Elemental analysis is a direct method to determine the phosphorus content in this compound. chalmers.se This technique provides a bulk quantification of the incorporated phosphorus. For example, elemental analysis has been used to track the phosphorus content on cellulose fibers treated with phytic acid at different curing temperatures. chalmers.se

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for a more sensitive and precise quantification of phosphorus. mdpi.commdpi.com This involves digesting the this compound sample to liberate the phosphate ions, which are then measured. mdpi.com This method has been used to determine a linear increase in phosphate content with increasing urea concentration during the synthesis of phosphorylated cellulose monoliths, with phosphorylation degrees ranging from 16.3% to 49.5%. mdpi.com

Spectroscopic techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can provide both qualitative and quantitative information about the phosphate groups. mdpi.comtandfonline.com It can distinguish between different types of phosphate esters (e.g., mono- or di-esters) and their bonding environment within the cellulose structure. mdpi.com

Conductometric and potentiometric titrations are also employed to quantify the acidic phosphate groups. mdpi.comrsc.org By titrating the phosphorylated cellulose with a base like sodium hydroxide (B78521), the total charge content of the phosphate groups can be determined, which correlates to the degree of functionalization. rsc.org

Table 4: Methods for Quantitative Assessment of this compound Functionalization

Technique Information Provided Reference
Elemental Analysis Bulk phosphorus content chalmers.se
ICP-AES/ICP-MS Precise phosphorus concentration, degree of phosphorylation mdpi.commdpi.com
³¹P NMR Types of phosphate esters, bonding environment, quantification mdpi.comtandfonline.com
Conductometric/Potentiometric Titration Total charge content of acidic phosphate groups mdpi.comrsc.org

Conductometric Titration for Charge Content Determination

Conductometric titration is a widely employed analytical method to determine the total charge content or charge density of this compound. rsc.orgrsc.org This technique relies on monitoring the change in electrical conductivity of a this compound suspension during titration with a standard base, typically sodium hydroxide (NaOH). rsc.org

The procedure generally begins with the conversion of all acidic groups on the cellulose fibers into their protonated (acid) form. This is often achieved by treating the sample with a strong acid like hydrochloric acid (HCl), followed by thorough washing with deionized water to remove excess acid. sapub.orgchalmers.se The protonated sample is then dispersed in a solution of a neutral salt with a low concentration, such as sodium chloride (NaCl), to maintain a constant ionic strength. rsc.orgsapub.org

During the titration with NaOH, three distinct phases are observed in the conductivity plot:

Initially, the conductivity decreases as the highly mobile hydronium ions (H₃O⁺) from the dissociation of the acidic groups on the cellulose and any excess strong acid are replaced by the less mobile sodium ions (Na⁺) from the titrant.

Once all the strong acid is neutralized, the titration of the weaker acidic groups on the cellulose surface begins. The conductivity starts to increase as the neutralized surface groups release their counter-ions into the solution and more NaOH is added. This portion of the curve often forms the "V" shape characteristic of the titration of a weak acid by a strong base.

After the equivalence point, where all acidic groups have been neutralized, the conductivity increases more sharply due to the rising concentration of excess, highly mobile hydroxide ions (OH⁻) from the NaOH titrant. chalmers.se

The total charge content is determined from the equivalence point found at the intersection of the lines representing the second and third phases of the titration. rsc.org This value represents the sum of all accessible acidic functionalities, which may include not only the intended phosphate groups but also carboxylate groups that can be formed through the partial oxidation of cellulose during the phosphorylation process. rsc.orgpolito.it The charge content is a critical parameter, as it directly relates to the degree of substitution (DS) achieved during the chemical modification. researchgate.netnih.gov

Research findings have demonstrated a wide range of charge content values for this compound, depending on the cellulose source and the specific phosphorylation method used.

Table 1: Charge Content of Various this compound Samples Determined by Conductometric Titration
Cellulose Source/TypePhosphorylation MethodReported Charge ContentReference
Lignocellulosic FibersPhosphoric acid and urea6608 mmol/kg (6.61 meq/g) rsc.org
Giant Reed Plant (CMFs)Ammonium dihydrogen phosphate and urea3133 mmol/kg (3.13 meq/g) x-mol.net
Alfa GrassNot specified3.3 mmol/g (3.3 meq/g) rsc.org
HefCel MicrofibrilsAGU/(NH₄)₂HPO₄ molar ratio of 1/0.51540 µmol/g (1.54 meq/g) researchgate.net
Giant Reed Plant (P-CNCs)Phosphoric acid (no urea)254 mmol/kg (0.25 meq/g) x-mol.net
Unmodified FibersN/A100 µeq/g (0.1 meq/g) rsc.org

Potentiometric Titration for Acidic Group Quantification

Potentiometric titration serves as a complementary technique to conductometric titration, providing detailed information about the nature and acidity (pKa) of the functional groups on the this compound. researchgate.net This method involves suspending the this compound sample, typically in its acidic form, in water or a salt solution and titrating it with a standard base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), while monitoring the pH of the suspension with a combined glass electrode. nih.govpjsir.org

The data is presented as a titration curve of pH versus the volume of titrant added. The shape of this curve, particularly the presence and position of inflection points, provides valuable insight into the acidic groups present. mdpi.com The inflection point (or equivalence point) on the curve corresponds to the neutralization of the acidic protons. The pKa value, which is the pH at which half of the acidic groups are neutralized, can be determined from the midpoint of the titration plateau.

Key findings from potentiometric titration of this compound include:

Confirmation of Phosphorylation: The titration curve of phosphorylated cellulose is distinctly different from that of unmodified cellulose, confirming the successful introduction of acidic phosphate groups. nih.govmdpi.com In some cases, the absence of an expected titration jump can prove that no functional groups with substitutable hydrogen were formed. mdpi.com

Determination of Acidic Group Nature: The number of inflection points can reveal the nature of the phosphate esters. A single inflection point suggests the presence of monobasic acidic groups (e.g., Cell-O-P(O)(OH)⁻), while two distinct inflection points would indicate the presence of dibasic acidic groups (e.g., Cell-O-P(O)(OH)₂). researchgate.net

Quantification and DS Evaluation: The amount of titrant consumed to reach the equivalence point allows for the quantification of the acidic groups, which can be expressed as an exchange capacity (in meq/g) or used to calculate the degree of substitution (DS). researchgate.netcellulosechemtechnol.ro Studies have shown that the DS values obtained from potentiometric titration are often in good agreement with those from elemental phosphorus analysis. researchgate.net

Table 2: Research Findings from Potentiometric Titration of this compound
Cellulose TypeKey FindingReported ValuesReference
Phosphorylated Nanofibrillated Cellulose (p-NFC)Presence of monobasic acidic groupsOne inflection point observed researchgate.net
Phosphorylated Nanocrystalline Cellulose (p-NCC)Presence of dibasic acidic groupsTwo inflection points observed researchgate.net
Phosphorylated Cellulose Nanofibers (P-CNF)Determination of acidity valuespKa₁ = 3.1, pKa₂ = 8.3 researchgate.net
Cell-O⁶-P(O)(OH)-HConfirmation of phosphate functionTitration curve confirms acidic nature nih.govmdpi.com

Structural and Supramolecular Organization of Cellulose Phosphate

Crystalline Structure Analysis and Allomorphic Transitions

The introduction of phosphate (B84403) groups onto the cellulose (B213188) backbone incites significant alterations to its crystalline architecture. These changes are fundamental to understanding the material's properties and potential applications.

X-Ray Diffraction (XRD) for Crystallinity Index and Cellulose Allomorphs (e.g., Cellulose I to II)

X-ray diffraction (XRD) is a primary technique for elucidating the crystalline nature of cellulose and its derivatives. mdpi.com The crystallinity index (CI) and the identification of different crystalline forms, or allomorphs, are key parameters derived from XRD patterns.

Native cellulose typically exists as Cellulose I, which has two sub-allomorphs, Iα (triclinic) and Iβ (monoclinic), that often coexist. ncsu.edu The diffraction pattern of microcrystalline cellulose, a common starting material, shows a sharp peak between 19° and 22.6° 2θ, characteristic of the Cellulose I structure. researchgate.net Chemical treatments, such as mercerization (alkali treatment) or regeneration, can induce a transition from the parallel-chain arrangement of Cellulose I to the more thermodynamically stable, anti-parallel arrangement of Cellulose II. researchgate.netresearchgate.netyoutube.com This transformation is irreversible. researchgate.net The XRD profile of Cellulose II is distinguished by peaks around 2θ = 12.5°, 20°, and 22.5°, corresponding to the (1-10), (110), and (020) crystal planes, respectively. mdpi.com

The crystallinity index is a measure of the proportion of crystalline regions relative to amorphous regions within the cellulose sample. It can be calculated from XRD data using various methods, such as the Segal method or deconvolution techniques, which provide a more accurate assessment by separating the crystalline and amorphous contributions to the diffraction pattern. researchgate.netrsc.org

Impact of Phosphorylation on Cellulose Crystallinity

The process of phosphorylation generally leads to a decrease in the crystallinity of cellulose. researchgate.netresearchgate.net The introduction of bulky phosphate groups disrupts the highly ordered, hydrogen-bonded network of the cellulose chains. researchgate.net This disruption of inter- and intra-molecular hydrogen bonds leads to a more amorphous structure. researchgate.net

Studies have shown a significant reduction in the crystallinity index after phosphorylation. For example, the crystallinity of microcrystalline cellulose can decrease from approximately 87.9% to a much lower value after the introduction of phosphate groups. researchgate.net This loss of crystallinity is often visually apparent in the XRD patterns, where the sharp diffraction peaks of the original cellulose become broader and less intense, or even disappear, in the phosphorylated product. researchgate.net The extent of this decrease in crystallinity is often correlated with the degree of phosphorylation; as more phosphate groups are introduced, the crystalline structure is further disrupted. researchgate.net

However, under certain conditions, such as crosslinking of phosphate groups on the surface of cellulose crystals, a slight increase in crystallinity or crystallite size has been observed, potentially due to co-crystallization phenomena. researchgate.net

Degree of Substitution (DS) and its Influence on Material Properties

The degree of substitution (DS) is a critical parameter that quantifies the extent of chemical modification in cellulose derivatives. It represents the average number of hydroxyl groups on each anhydroglucose (B10753087) unit (AGU) that have been replaced by substituent groups. For cellulose, the maximum possible DS is 3. nih.gov

Methods for Determining the Degree of Substitution of Phosphorus (DS_P)

Accurate determination of the degree of substitution of phosphorus (DS_P) is essential for correlating the structure of cellulose phosphate with its properties. Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful and direct method for determining the DS_P. By derivatizing the remaining free hydroxyl groups with a phosphorus-containing reagent, the DS can be calculated from the integrated signals of the phosphitylated hydroxyls and an internal standard. ncsu.edursc.orgresearchgate.net This technique can also provide information about the regioselectivity of the substitution. nih.gov

Elemental Analysis: This method involves determining the percentage of phosphorus in the this compound sample. The DS_P can then be calculated based on the molecular weights of the anhydroglucose unit and the phosphate group. researchgate.net

Titration Methods: Potentiometric or conductimetric titration can be used to quantify the acidic phosphate groups introduced onto the cellulose backbone, from which the DS_P can be determined. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to estimate the DS of phosphate groups by analyzing the ratio of the area under the P-O-C peak to the area under the C-OH peak in the spectra. researchgate.net

Methods for Determining Degree of Substitution of Phosphorus (DS_P)
MethodPrincipleAdvantagesLimitations
³¹P NMR SpectroscopyDirectly quantifies phosphorus nuclei after derivatization of remaining hydroxyls. ncsu.edursc.orgProvides detailed structural information, including regioselectivity. nih.govMay require derivatization and specific solvents. researchgate.net
Elemental AnalysisMeasures the weight percentage of phosphorus in the sample. researchgate.netRelatively straightforward and widely available.Provides an average DS and no information on distribution.
TitrationQuantifies the acidic phosphate groups. nih.govCost-effective and can be highly accurate.May be affected by other acidic or basic groups present.
XPSSurface-sensitive technique that measures the elemental composition of the surface. researchgate.netProvides information on surface modification.Provides surface DS, which may not represent the bulk.

Correlation between DS_P and Resultant Polymer Characteristics

The DS_P has a profound influence on the physicochemical properties of this compound:

Solubility: The introduction of hydrophilic phosphate groups generally increases the water solubility of cellulose. cmccellulose.com The extent of solubility is directly related to the DS_P; higher DS values lead to greater solubility. cmccellulose.com

Viscosity: The viscosity of this compound solutions is also heavily dependent on the DS_P. cmccellulose.com An increase in the DS_P typically leads to a higher viscosity due to increased chain extension and hydration of the polymer in solution. cmccellulose.com

Mechanical Properties: The mechanical properties of this compound films and fibers are influenced by the DS_P. While a higher DS can improve properties like film-forming ability, it can also lead to a decrease in tensile strength due to the disruption of the crystalline structure. researchgate.netresearchgate.net

Thermal Properties: The thermal stability of cellulose can be altered by phosphorylation. The DS_P can affect properties such as the glass transition temperature. researchgate.net

Influence of Degree of Substitution (DS_P) on this compound Properties
PropertyEffect of Increasing DS_PUnderlying Mechanism
Solubility in WaterIncreases cmccellulose.comIntroduction of hydrophilic phosphate groups enhances interaction with water. cmccellulose.com
Viscosity of SolutionIncreases cmccellulose.comIncreased chain hydration and expansion in solution. cmccellulose.com
Tensile StrengthGenerally Decreases researchgate.netDisruption of the crystalline, hydrogen-bonded network reduces intermolecular forces. researchgate.net
Film-Forming AbilityImproves cmccellulose.comEnhanced adhesive and binding properties. cmccellulose.com

Regioselectivity of Phosphorylation at Hydroxyl Positions (C2, C3, C6)

The anhydroglucose unit of cellulose has three hydroxyl groups at the C2, C3, and C6 positions, which exhibit different reactivities. The primary hydroxyl group at the C6 position is generally the most reactive, followed by the secondary hydroxyl group at the C2 position, and then the secondary hydroxyl group at the C3 position. researchgate.net

The regioselectivity of phosphorylation, or the preferential substitution at a specific hydroxyl position, is influenced by the reaction conditions, including the phosphorylating agent, solvent, and temperature. For instance, vapor phase phosphorylation of cellulose with phosphorus trichloride (B1173362) has been shown to selectively phosphorylate the C6 hydroxyl group under mild conditions. mdpi.com

Solid-state ³¹P NMR spectroscopy is a key technique for determining the regioselectivity of phosphorylation. Different chemical shifts in the ³¹P NMR spectrum can be assigned to phosphate groups attached to the C2, C3, and C6 positions. nih.govmdpi.com For example, a signal at approximately 2.6 ppm has been assigned to P-O-C6, while doublets at around 5.1-5.2 ppm and 7.5-7.6 ppm have been attributed to P-O-C2 and P-O-C3, respectively. nih.gov

The ability to control the regioselectivity of phosphorylation is important for tailoring the properties of this compound for specific applications. For example, selective modification at the C6 position can introduce functionality while preserving more of the native cellulose backbone structure.

Supramolecular Network Formation and Stability

The introduction of phosphate groups onto the cellulose backbone significantly alters its supramolecular organization and network-forming capabilities. The anionic nature of the phosphate moieties imparts new electrostatic interactions that play a crucial role in the formation and stability of hydrogels and aerogels. These charged groups can weaken the strong intra- and intermolecular hydrogen bonding that dominates native cellulose structures, leading to enhanced dispersion stability in aqueous media and a greater readiness to form gel networks. nih.gov The stability and morphology of these networks are governed by a delicate balance of forces, including hydrogen bonding, van der Waals forces, and, most critically, electrostatic repulsions.

In highly functionalized this compound, the density of anionic phosphate groups along the polymer chain is substantial. This high charge density leads to significant electrostatic repulsion between adjacent cellulose chains. researchgate.net This repulsion is a key factor in overcoming the natural tendency of cellulose chains to aggregate through hydrogen bonding, thereby promoting the dispersion of this compound in a solvent and enabling the formation of stable, homogeneous gels. nih.govresearchgate.net

The introduction of phosphate groups can be compared to the effects of other charged functional groups on cellulose, where electrostatic interactions are leveraged to control material properties. For example, choline (B1196258) phosphate functionalized cellulose membranes utilize multivalent electrostatic interactions for bioadhesion. nih.gov While the specific interaction is different, it highlights the principle of using charged groups to engineer the supramolecular behavior of cellulose.

Table 1: Influence of Phosphorylation on Cellulose Network Properties

Property Observation in this compound Underlying Mechanism Source(s)
Dispersion Stability Enhanced stability in aqueous solutions. Electrostatic repulsion between anionic phosphate groups overcomes aggregation via hydrogen bonds. nih.govresearchgate.net
Gelation Readiness Increased readiness to form gel networks. Weakening of native intra- and intermolecular hydrogen bonds by phosphate groups. nih.gov
Structural Shrinkage Reduced shrinkage during aerogel solvent exchange. Repulsive forces between polymer chains maintain the porous network structure. nih.govresearchgate.net

| Network Morphology | Formation of sheet-like aggregated 3D structures. | Increased phosphate esterification influences the aggregation and morphology of the skeleton. | nih.gov |

The formation of this compound hydrogels and aerogels from a polymer solution is fundamentally a process of controlled phase separation. This process involves transitioning the this compound from a dissolved state into a continuous, porous, three-dimensional solid network that entraps the solvent. A common and effective method to induce this transition is non-solvent induced phase separation (NIPS). nih.govsci-hub.se

In this mechanism, a this compound solution is exposed to a "non-solvent" or "coagulant," a liquid in which the this compound is insoluble. The introduction of the non-solvent alters the thermodynamic conditions of the solution, causing the polymer to precipitate and form a solid network. sci-hub.se For this compound, this process can be initiated by casting the polymer solution and then introducing a coagulation bath. nih.gov The specific phase separation mechanisms utilized during this coagulation step are critical in determining the final morphology of the gel. nih.govresearchgate.net

The process typically involves the following steps to create an aerogel:

Dissolution: this compound is dissolved in a suitable solvent system, such as Tetrabutylammonium (B224687) fluoride (B91410)/Dimethyl sulfoxide (B87167) (TBAF·H₂O/DMSO). nih.gov

Casting & Coagulation: The solution is cast into a desired shape and then submerged in a non-solvent to induce phase separation and form a hydrogel. nih.gov

Solvent Exchange: The solvent trapped within the hydrogel network is gradually replaced with another liquid, often ethanol, and subsequently with liquid carbon dioxide. nih.gov

Supercritical Drying: The liquid carbon dioxide is removed under supercritical conditions (scCO₂ drying), which prevents the collapse of the delicate porous structure that would occur with conventional evaporation, resulting in a lightweight, nanoporous aerogel. nih.gov

The electrostatic repulsion from the phosphate groups, as discussed previously, plays a beneficial role during this process by stabilizing the network against collapse. nih.govresearchgate.net The interplay between the polymer-solvent interaction and the induced phase separation governs the final properties of the material, such as pore size distribution, specific surface area, and porosity. nih.gov

Table 2: Research Findings on this compound Aerogel Formation

Parameter Finding Significance Source(s)
Solvent System TBAF·H₂O/DMSO used as a non-derivatizing solvent. Preserves the chemical integrity of cellulose during dissolution. nih.gov
Phase Separation Method Non-solvent induced coagulation. A key mechanism to form the initial gel network from solution. nih.govresearchgate.net
Effect of Phosphorylation Aerogels are less sensitive to shrinking during solvent exchange. Electrostatic repulsion helps maintain the porous structure, leading to lower bulk densities. nih.gov

| Resulting Properties | High porosity (95.5–97 vol.%) and specific surface area (≤ 310 m² g⁻¹). | Demonstrates the effectiveness of the process in creating lightweight, nanoporous materials. | nih.govresearchgate.net |

Interaction Mechanisms of Cellulose Phosphate with Chemical Species

Metal Ion Interaction Mechanisms

The interaction between cellulose (B213188) phosphate (B84403) and metal ions is a multifaceted process governed by several key mechanisms that can operate individually or, more commonly, in concert. The introduction of phosphate groups onto the cellulose backbone imparts a negative charge, significantly enhancing its affinity for cationic metal ions. mdpi.com

Ion Exchange Processes

Ion exchange is a primary mechanism by which cellulose phosphate interacts with metal ions. rsc.orgresearchgate.net The phosphate groups (–PO₄³⁻) introduced onto the cellulose structure act as cation exchange sites. researchgate.netnih.gov In an aqueous environment, these phosphate groups are typically associated with counter-ions, such as protons (H⁺) or sodium ions (Na⁺), depending on the preparation and pH of the medium. When this compound is exposed to a solution containing metal cations (Mⁿ⁺), an equilibrium-driven exchange occurs where the metal ions displace the existing counter-ions and bind to the phosphate groups. rsc.orgresearchgate.net This process is reversible and can be represented by the following general equation:

nR-PO₄⁻H⁺ + Mⁿ⁺ ⇌ (R-PO₄)ₙM + nH⁺

or

nR-PO₄⁻Na⁺ + Mⁿ⁺ ⇌ (R-PO₄)ₙM + nNa⁺

where R represents the cellulose backbone.

The efficiency of this ion exchange process is influenced by several factors, including the concentration of the metal ions, the pH of the solution, and the presence of competing cations. rsc.org Studies have shown that this compound can effectively remove various metal ions from aqueous solutions through this mechanism. nih.govgoogle.com For instance, phosphorylated cellulose has demonstrated a remarkable ability to adsorb heavy metals, with the ion exchange capacity being a key determinant of its performance. researchgate.net

Electrostatic Attraction and Complexation Phenomena

Electrostatic attraction plays a crucial role in the initial interaction between the negatively charged this compound and positively charged metal cations. mdpi.comrsc.org The phosphate groups, when deprotonated, create a high density of negative charges on the surface of the cellulose material, leading to a strong electrostatic pull on the metal ions in the solution. rsc.orgnih.gov This attraction facilitates the transport of metal ions from the bulk solution to the surface of the this compound, where further binding can occur.

Following the initial electrostatic attraction, complexation between the metal ions and the phosphate groups often takes place. mdpi.com The phosphate groups can act as ligands, donating electron pairs to the metal ion to form coordination complexes. This interaction is not purely electrostatic but also involves the formation of coordinate covalent bonds. The stability of these complexes depends on the nature of the metal ion (e.g., its charge, size, and electron configuration) and the solution conditions. Evidence from various characterization techniques confirms that the interaction between phosphorylated cellulose and metal ions is a combination of electrostatic attraction and complexation. rsc.orgresearchgate.net

Chelation Dynamics and Binding Affinity

In addition to simple complexation, this compound can engage in chelation with multivalent metal ions. Chelation is a specific type of complexation where a single ligand forms multiple bonds with a central metal ion, creating a ring-like structure known as a chelate. The phosphate groups on the cellulose backbone, along with adjacent hydroxyl groups, can act as multidentate ligands, effectively "gripping" the metal ion. This multidentate binding leads to the formation of highly stable chelates, significantly enhancing the binding affinity of this compound for metal ions. rsc.org

The excellent chelating properties of the phosphate groups are a key reason for the high adsorption capacity of phosphorylated cellulose for various metal ions. rsc.org The stability of the formed chelates is influenced by factors such as the chelate ring size and the nature of the metal ion. For example, some metal ions may form more stable octahedral complexes with the phosphate groups. mdpi.com The binding affinity of this compound can vary for different metal ions, showing a degree of selectivity. mdpi.com

Ligand Exchange Reactions in Polysaccharide Matrices

In complex systems where metal ions are already complexed with other ligands in the solution, ligand exchange reactions can occur at the this compound surface. researchgate.net In this mechanism, the phosphate groups on the cellulose matrix compete with the existing ligands for the metal ion. If the bond between the metal ion and the this compound is more thermodynamically favorable, the original ligand will be displaced, and the metal ion will become bound to the polysaccharide. The efficiency of this process depends on the relative stability constants of the metal complexes with the soluble ligands and the phosphate groups on the cellulose. This mechanism is particularly relevant in real-world applications where wastewater may contain various organic and inorganic complexing agents.

Influence of External Environmental Parameters on Interactions

The interaction between this compound and chemical species, particularly metal ions, is highly sensitive to the surrounding environmental conditions. Parameters such as pH, temperature, ionic strength, and the presence of co-existing ions can significantly influence the efficiency and mechanisms of these interactions.

The pH of the solution is a critical factor governing the adsorption of metal ions onto this compound. mdpi.comrsc.org At low pH values, the phosphate groups on the cellulose are protonated, reducing the negative surface charge and thus weakening the electrostatic attraction for positively charged metal ions. mdpi.comrsc.org Furthermore, at very low pH, there is a high concentration of H⁺ ions which compete with metal cations for the binding sites, leading to a decrease in adsorption capacity. rsc.org As the pH increases, the phosphate groups become deprotonated, leading to a more negative surface charge and stronger electrostatic attraction, which generally results in higher metal ion uptake. rsc.orgrsc.org However, at very high pH values, metal ions may start to precipitate as hydroxides, which can also affect the removal process. rsc.org The optimal pH for metal ion adsorption by this compound is typically in the neutral to mildly acidic range. mdpi.com

The temperature of the solution can also affect the interaction between this compound and metal ions. An increase in temperature can enhance the mobility and diffusion rate of metal ions, potentially leading to an increased rate of adsorption. rsc.org Some studies have reported that higher temperatures favor the binding of metal ions to the adsorbent's coordinating sites, resulting in higher adsorption capacities. rsc.org However, for some systems, the adsorption process can be exothermic, meaning that an increase in temperature would lead to a decrease in adsorption capacity. mdpi.com The effect of temperature is therefore system-dependent and can provide insights into the thermodynamics of the interaction.

The ionic strength of the solution, which is a measure of the total concentration of ions, can also impact the adsorption process. An increase in ionic strength can have a shielding effect on the electrostatic interactions between the negatively charged this compound and the positively charged metal ions. ykcs.ac.cn This shielding effect can reduce the electrostatic attraction and, consequently, the adsorption of metal ions. ykcs.ac.cn Additionally, the cations from the background electrolyte (e.g., Na⁺, K⁺) can compete with the target metal ions for the binding sites on the this compound, further reducing the adsorption efficiency, especially at high concentrations. ykcs.ac.cn

The presence of other ions in the solution, known as co-existing or competing ions, can significantly influence the binding of a specific target metal ion to this compound. These co-existing ions can compete for the available adsorption sites, leading to a decrease in the removal efficiency of the target ion. ykcs.ac.cn The extent of this competition depends on the relative concentrations and binding affinities of the different ions for the phosphate groups. For instance, some studies have shown that the presence of common cations like calcium and magnesium can interfere with the adsorption of heavy metal ions. researchgate.net Similarly, certain anions can also affect the adsorption process, although the effect is often less pronounced than that of competing cations. ykcs.ac.cn

Table of Research Findings on Environmental Parameter Effects

ParameterMetal Ion(s)Observed EffectReference(s)
pH Cu²⁺, Cd²⁺, Ni²⁺Adsorption capacity generally increases with increasing pH from acidic to neutral conditions. mdpi.comrsc.org mdpi.com, rsc.org, rsc.org
Cd²⁺Uptake increased from 194 to 444 mg g⁻¹ as pH increased from 2.01 to 6.40. rsc.org rsc.org
Temperature Cu²⁺, Ni²⁺, Pb²⁺Adsorption decreased after 25–30 °C, indicating an exothermic process for these ions on aminated cellulose. mdpi.com mdpi.com
Zn²⁺, Cu²⁺Maximum adsorption capacities were obtained at 70 °C for modified cellulose. rsc.org rsc.org
Ionic Strength Zn²⁺, Cd²⁺Increased ionic strength (NaCl) decreased adsorption onto TiO₂ nanoparticles in the presence of phosphate. ykcs.ac.cn ykcs.ac.cn
General Metal IonsIncreased ionic strength can shield electrostatic attraction and increase competition from background electrolyte cations. ykcs.ac.cn ykcs.ac.cn
Co-existing Ions Cu²⁺, Cd²⁺Preferential binding to transition metal ions over matrix ions like K⁺, Na⁺, Ca²⁺, and Mg²⁺. researchgate.net researchgate.net
Zn²⁺, Cd²⁺Competing anions (SO₄²⁻ > NO₃⁻ > Cl⁻) can weaken the enhancement effect of phosphate on adsorption. ykcs.ac.cn ykcs.ac.cn

pH Effects on Adsorption Capacity and Binding Mechanisms

The pH of an aqueous solution is a critical parameter that significantly influences the adsorption capacity and binding mechanisms of this compound. rsc.orgmdpi.comrsc.orgrsc.org This is primarily because pH alters the surface charge of the this compound adsorbent and the chemical speciation of the substances being adsorbed. dgut.edu.cnmdpi.com

The functional phosphate groups on the cellulose backbone are responsible for its ion-exchange properties. d-nb.info The degree of protonation of these acidic phosphate groups is directly dependent on the solution's pH. mdpi.comcellulosechemtechnol.ro At low pH values (e.g., below 4), the phosphate groups are largely protonated (-PO₃H₂ or -PO₃H⁻). mdpi.comd-nb.infocellulosechemtechnol.ro This protonation reduces the negative charge density on the adsorbent's surface. mdpi.com Consequently, in acidic conditions, there is increased competition between hydrogen ions (H⁺) and other cationic species for the available binding sites, which generally leads to a lower adsorption capacity for metal cations. rsc.orgmdpi.com For instance, in the adsorption of cadmium (Cd²⁺), the uptake is significantly lower at a pH of 2 compared to higher pH levels, as the high concentration of H⁺ ions outcompetes the Cd²⁺ cations. rsc.org Similarly, for the adsorption of copper (Cu²⁺), the protonation of phosphate groups at pH < 4 weakens the electrostatic interactions with the metal cations, resulting in decreased adsorption. mdpi.com

As the pH increases, the phosphate groups become deprotonated, increasing the negative surface charge of the this compound. rsc.orgd-nb.info This enhanced negative charge promotes strong electrostatic attraction with positively charged species like heavy metal ions, leading to a significant increase in adsorption capacity. rsc.orgmdpi.com Studies on Cd²⁺ adsorption show a substantial rise in uptake as the pH moves from 2 to 6. rsc.org The optimal pH range for the adsorption of many divalent metal cations, such as Cu²⁺ and Cd²⁺, onto this compound is typically between 5 and 7. rsc.orgacs.org Within this range, the surface is sufficiently negatively charged to attract cations, and the metal ions are still in their soluble cationic form. rsc.org

However, if the pH becomes too high (alkaline conditions), the adsorption capacity may decrease again. This can be due to the precipitation of metal hydroxides. For example, Cd²⁺ cations can convert to species like Cd(OH)⁺ and Cd(OH)₂, which can reduce the electrostatic attraction with the adsorbent surface. rsc.org

The binding mechanism is thus predominantly a combination of ion exchange and electrostatic attraction. rsc.orgresearchgate.net At optimal pH levels, the deprotonated phosphate groups (-PO₃²⁻) readily exchange ions with metal cations in the solution. rsc.org The strong electrostatic pull between the negatively charged adsorbent and the positive metal ions is a primary driver of the adsorption process. mdpi.com

Table 1: Effect of Initial Solution pH on the Adsorption Capacity of Phosphorylated Cellulose Paper (PCP) for Cadmium (Cd²⁺)

Data sourced from a study on phosphorylated cellulose paper for cadmium removal. rsc.org

Role of Coexisting Ions and Ionic Strength

Coexisting Ions

Coexisting ions can compete with the target pollutants for the active binding sites on the this compound surface, potentially reducing adsorption efficiency. dgut.edu.cn The extent of this competition depends on the type and concentration of the coexisting ions. nih.gov

Anions like chlorides (Cl⁻) and sulfates (SO₄²⁻) often have a minimal effect on the adsorption of other anions like phosphate, suggesting weak competition for the binding sites. rsc.orgmdpi.com However, other anions can have a more pronounced inhibitory effect. For instance, carbonate ions (CO₃²⁻) have been shown to significantly reduce the adsorption capacity for phosphate. mdpi.comnih.gov This interference can be attributed to competition for active sites and, in some cases, an increase in solution pH caused by the carbonate ions. rsc.orgnih.gov

Ionic Strength

Ionic strength plays a crucial role by influencing the electrostatic interactions between the adsorbent and the adsorbate. chalmers.se An increase in ionic strength generally leads to the compression of the electrical double layer around the adsorbent particles. chalmers.se This shields the surface charges, which can have varying consequences. chalmers.se

In the case of adsorbing charged species via electrostatic attraction, an increase in ionic strength can weaken this attraction, thereby reducing adsorption capacity. nih.gov The higher concentration of ions in the solution effectively "screens" the charge on the this compound surface from the target ions. chalmers.se However, the effect can be complex. For some systems, increasing the ionic strength has been observed to improve filtration and dewatering rates of cellulosic materials by promoting agglomeration, which reduces the total surface area subject to liquid flow. chalmers.se The binding of some enzymes to cellulose has also been shown to be significantly affected by high ionic strength, suggesting that hydrophobic effects can also be involved in the interaction. nih.gov

Therefore, the net effect of ionic strength depends on the balance between electrostatic interactions and other binding forces, as well as the physical changes induced in the cellulose material, such as agglomeration. chalmers.senih.gov

Table 2: General Effect of Coexisting Ions on Phosphate Adsorption

Compiled from findings on competitive anion and cation studies. rsc.orgmdpi.comnih.govmdpi.com

Interactions with Phosphate Esters in Papermaking Applications

In the papermaking industry, phosphate esters are utilized as chemical additives to improve specific paper properties. sapub.orgresearchgate.net One notable application is their use to reduce the linting propensity of paper, which is the detachment of fibers from the paper surface during printing. sapub.orgncsu.edu Understanding the interaction between these phosphate esters and cellulose fibers is key to explaining their effectiveness.

Studies have shown that when phosphate esters are added to a pulp suspension before the paper sheet is formed, they are retained on the cellulosic substrates. sapub.orgresearchgate.net The retention mechanism involves the formation of linkages between the phosphate esters and the cellulose fibers. sapub.org This interaction is influenced by several factors, including the alkyl chain length of the ester, pH, and the concentration of calcium ions in the pulp suspension. sapub.org

The primary interaction involves the hydroxyl groups of the phosphate ester function reacting with the hydroxyl groups on the surface of the cellulose fibers, potentially forming covalent bonds during the paper drying process. ncsu.edu This anchors the phosphate ester molecule to the fiber surface. ncsu.edu Since phosphate esters are surfactants, they have a polar phosphate "head" and a nonpolar alkyl "tail". ncsu.edu By anchoring the polar head to the cellulose, the nonpolar tail is exposed, which can impart release properties to the paper surface. ncsu.edu

This retention of phosphate esters within the paper sheet is believed to be responsible for the reduction in linting. sapub.org The esters act as an "internal" release agent, which helps prevent fibers from lifting off during the stresses of drying and printing, without negatively affecting the paper's strength or optical properties. ncsu.edu Research using techniques like X-ray Photoelectron Spectroscopy (XPS) has confirmed the presence of phosphorus on the surface of cellulose fibers treated with phosphate esters, providing evidence for the adsorption and linkage of these molecules to the cellulose. sapub.org

Table of Compounds

Advanced Applications of Cellulose Phosphate in Materials Science Research

Adsorbent Materials for Environmental Remediation

The functionalization of cellulose (B213188) with phosphate (B84403) groups significantly enhances its capacity to adsorb pollutants from water. rsc.orgacs.org The negatively charged phosphate moieties act as active sites for binding positively charged species, making cellulose phosphate an effective adsorbent for various contaminants. researchgate.net This inherent capability positions it as a promising, low-cost, and renewable material for environmental cleanup technologies. acs.orgresearchgate.net

Adsorption of Heavy Metal Ions (e.g., Cd²⁺, Cu²⁺, Pb²⁺, Li⁺)

This compound demonstrates remarkable efficacy in sequestering toxic heavy metal ions from aqueous solutions. The phosphate groups provide strong chelation sites for metal cations, leading to high adsorption capacities. rsc.org

Research has shown that phosphorylated cellulose is a highly effective adsorbent for cadmium (Cd²⁺). Studies on phosphorylated cellulose paper reported an exceptionally high maximum adsorption capacity for Cd²⁺. rsc.org The primary mechanisms involved are cation exchange and electrostatic attraction between the phosphorylated cellulose and the cadmium ions. rsc.org

For copper (Cu²⁺) removal, cellulose beads modified with sodium trimetaphosphate have been developed. uniovi.es These materials exhibit excellent adsorption performance, attributable to the interaction between Cu(II) ions and the phosphate groups on the bead surface. uniovi.es

Modified cellulose adsorbents have also proven effective for lead (Pb²⁺) removal, with some hydrogel variants showing very high uptake capacities. ncsu.edu The affinity for different ions can vary, with one study on cellulose-graft-acrylic acid hydrogels observing a competitive adsorption order of Pb²⁺ > Ni²⁺ > Cd²⁺ in terms of mmol/g. ncsu.edu

Beyond divalent heavy metals, phosphorylated cellulose materials have been investigated for the recovery of valuable ions like lithium (Li⁺). Functionalized adsorbents derived from phosphorylated olive waste demonstrated a high recovery percentage for lithium from aqueous solutions, indicating a strong affinity of the adsorbent for Li⁺ even in the presence of competing ions like Ca²⁺, Mg²⁺, K⁺, and Na⁺. iyte.edu.tr

Table 1: Maximum Adsorption Capacities (q_max) of this compound-Based Materials for Various Heavy Metal Ions

Adsorbent MaterialTarget IonMaximum Adsorption Capacity (mg/g)Reference
Phosphorylated Cellulose PaperCd²⁺479.92 rsc.org
Cellulose-graft-acrylic acid hydrogelCd²⁺562.7 ncsu.edu
STMP-functionalized cellulose nanofiber beadsCu²⁺147.90 uniovi.es
STMP-functionalized bleached almond shell beadsCu²⁺141.44 uniovi.es
Cellulose-graft-acrylic acid hydrogelPb²⁺825.7 ncsu.edu
Functionalized Olive Branches (FOB)Li⁺85.6% recovery iyte.edu.tr

Note: Some materials listed are modified celluloses closely related to this compound, demonstrating the potential of such functionalization.

To understand the mechanism and efficiency of the adsorption process, researchers employ various isotherm and kinetic models. The Langmuir isotherm model, which assumes monolayer adsorption onto a homogeneous surface, has been found to accurately describe the equilibrium data for the adsorption of Cd²⁺ on phosphorylated cellulose paper and for various heavy metals on cellulose-graft-acrylic acid hydrogels. rsc.orgncsu.edunih.gov This suggests that the active sites are evenly distributed on the adsorbent surface. In other cases, such as the adsorption of Cu(II) onto certain modified cellulose beads, the Sips or Redlich-Peterson models provided a better fit, indicating a more complex, heterogeneous system. uniovi.es

The kinetics of the adsorption process—how quickly the adsorbent removes the contaminant—is often described by the pseudo-second-order model. uniovi.esnih.govnih.govacs.org This model's applicability to the adsorption of Cd²⁺, Cu²⁺, and Pb²⁺ on various phosphorylated cellulose materials suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the metal ions. rsc.orguniovi.esscirp.org

Table 2: Common Adsorption Models Applied to Heavy Metal Removal by this compound

Model TypeModel NameTypical Application/IndicationReferences
Isotherm LangmuirDescribes monolayer adsorption on a homogeneous surface. rsc.orgncsu.edunih.govnih.gov
Isotherm FreundlichDescribes multilayer adsorption on a heterogeneous surface. cellulosechemtechnol.rofrontiersin.org
Kinetics Pseudo-first-orderOften describes the initial stages of adsorption. acs.org
Kinetics Pseudo-second-orderSuggests that chemisorption is the rate-limiting step. uniovi.esncsu.edunih.govnih.govacs.org

Dye Adsorption and Removal Mechanisms (e.g., Methylene Blue)

In addition to heavy metals, this compound is an effective adsorbent for organic pollutants like synthetic dyes. researchgate.net The cationic dye Methylene Blue (MB) is a common model pollutant used to evaluate the performance of these adsorbents. researchgate.netresearchgate.net The introduction of phosphate groups into the cellulose structure drastically enhances the adsorption capacity for MB compared to unmodified cellulose. researchgate.netnih.gov

Studies on phosphorylated microcrystalline cellulose revealed a maximum removal capacity for MB of 284.03 mg/g at a neutral pH, a value approximately 20 times higher than that of its unmodified counterpart. researchgate.netnih.gov The primary removal mechanisms are believed to be a combination of electrostatic interactions between the negatively charged phosphate groups and the cationic dye, hydrogen bonding, and ion-dipole interactions. researchgate.netnih.gov The adsorption process is fast, follows pseudo-second-order kinetics, and the equilibrium data align well with the Langmuir isotherm model, indicating a chemisorption-driven monolayer coverage. researchgate.netnih.govcellulosechemtechnol.rocellulosechemtechnol.ro Furthermore, these adsorbents show excellent reusability, maintaining over 90% removal efficiency after five cycles. researchgate.net

Table 3: Methylene Blue (MB) Adsorption by Phosphorylated Cellulose Materials

Adsorbent MaterialMaximum Adsorption Capacity (mg/g)pHKey FindingsReferences
Phosphorylated Microcrystalline Cellulose284.037Capacity is 20x higher than unmodified cellulose. researchgate.netnih.gov
Phosphorylated Microcrystalline Cellulose328.3211Adsorption increases with pH. researchgate.netnih.gov
Phosphorylated Bacterial Cellulose/PVA Membrane20.3Not specifiedCapacity increased from 2.9 mg/g after phosphorylation; >90% removal after 5 cycles. researchgate.net

General Wastewater Treatment Applications

The utility of this compound and related modified celluloses extends to broader wastewater treatment scenarios. colab.wsmdpi.com Their versatility allows for the removal of a range of pollutants beyond specific heavy metals and dyes. mdpi.com For example, by modifying the surface charge, cellulose-based adsorbents can be tailored to remove anionic pollutants. Cationic cellulose nanofibers have been shown to be effective in adsorbing nitrate (B79036) and fluoride (B91410) from water. frontiersin.org

Biomaterial Scaffolds for Tissue Engineering (In Vitro Studies)

In the field of biomedical engineering, this compound is emerging as a valuable material for creating scaffolds that support tissue regeneration, particularly for bone. frontiersin.orgmdpi.com Scaffolds for tissue engineering must be biocompatible, support cell attachment and growth, and ideally guide the differentiation of cells into the desired tissue type. frontiersin.orgbiorxiv.org

In vitro studies have shown that phosphorylated cellulose scaffolds are bioactive and promote the formation of apatite (a key mineral component of bone) on their surface when placed in simulated body fluid. frontiersin.org This biomimetic mineralization is a strong indicator of a material's potential for bone regeneration. Surface-phosphorylated cellulose nanofibers have been demonstrated to enhance the proliferation and osteogenic differentiation of osteoblast cells compared to non-phosphorylated nanofibers. odu.edu These scaffolds actively promote cell attachment and calcification, making them promising "green" materials for bone tissue engineering. odu.edu

This compound aerogel membranes have been found to be non-toxic to human osteoblasts and fibroblasts in culture. frontiersin.org Studies using plant-derived cellulose scaffolds, which were subsequently mineralized in vitro, showed complete cell invasion and the deposition of a mineralized matrix containing both calcium and phosphate throughout the scaffold structure. biorxiv.orgscispace.com These findings underscore the potential of this compound to serve as a foundational material for developing the next generation of biomaterial scaffolds for clinical applications. scispace.com

Promotion of Apatite Formation and Mineralization

The ability of a biomaterial to promote the formation of a bone-like apatite layer on its surface is a critical indicator of its bioactivity and potential for bone tissue engineering applications. This compound has demonstrated significant promise in this area, largely due to the introduction of phosphate functional groups that actively induce mineralization.

In Vitro Simulated Body Fluid (SBF) Incubation Studies

A standard method for evaluating the bioactivity of a material is through immersion in simulated body fluid (SBF), a solution with ion concentrations nearly equal to those of human blood plasma. ncsu.edutennessee.edu Numerous studies have utilized SBF incubation to assess the apatite-forming ability of this compound and its derivatives.

When this compound materials are soaked in SBF, the phosphate groups on their surface act as nucleation sites, attracting calcium and phosphate ions from the fluid. tennessee.edu This leads to the deposition and growth of a calcium phosphate layer, which can mature into a bone-like hydroxyapatite (B223615) (HAp) or carbonated apatite. taylorfrancis.comresearchgate.net Research has shown that phosphorylated cellulose exhibits a greater capacity to induce apatite formation compared to unmodified cellulose. frontiersin.org

For instance, one study investigating this compound derived from oil palm biomass observed apatite formation on the material's surface after 30 days of immersion in SBF, with a resulting calcium-to-phosphorus (Ca:P) ratio of 1.85. ncsu.edu Another study on phosphate-crosslinked bacterial cellulose-based hydrogels reported the formation of bone-like apatite with a Ca/P ratio of 1.75 after 14 days in SBF, a value similar to that of natural hydroxyapatite. nih.gov The use of a highly supersaturated 5xSBF solution has been shown to accelerate the formation of a hydroxy carbonated apatite (HCA) layer, achieving a thickness of 20 μm after 48 hours. researchgate.net

The degree of phosphorylation can also influence the rate and extent of mineralization. Modified bacterial cellulose with active carboxyl functional groups has been found to have a faster nucleation rate for apatite compared to native bacterial cellulose. taylorfrancis.com

Interactive Table: Apatite Formation on this compound in SBF

MaterialSBF ConcentrationIncubation PeriodResultCa:P Ratio
This compound (from oil palm biomass)1x SBF30 daysApatite formation observed. ncsu.edu1.85 ncsu.edu
Phosphate-crosslinked Bacterial Cellulose Hydrogel1x SBF14 daysBone-like apatite formed. nih.gov1.75 nih.gov
Activated Cellulose5x SBF48 hours20 µm thick HCA layer formed. researchgate.netNot Specified
Dual-porous this compound Aerogels1x SBF7 daysGood bioactivity with 1.5–2.2 mg Ca2+ deposited per mg of scaffold. frontiersin.orgNot Specified
Mechanisms of Hydroxyapatite (HAp) and Calcium Phosphate Deposition

The deposition of hydroxyapatite and other calcium phosphate phases on this compound is a complex process initiated by the functional groups present on the cellulose surface. The phosphate groups grafted onto the cellulose backbone play a crucial role in attracting calcium ions from the surrounding fluid, creating a localized supersaturation of calcium and phosphate ions at the material's surface. tennessee.edumdpi.com

This initial electrostatic interaction facilitates the nucleation of amorphous calcium phosphate (ACP), which is often a precursor phase to more crystalline forms like octacalcium phosphate (OCP) and, ultimately, the thermodynamically stable hydroxyapatite. taylorfrancis.com Studies have indicated that the crystalline phase nucleated on the surface of bacterial cellulose microfibrils is a calcium-deficient carbonated apatite, which forms through an initial OCP or OCP-like phase. taylorfrancis.com

The porous, three-dimensional network of cellulose scaffolds provides a high surface area that is advantageous for ion exchange and mineralization. The interconnected pores allow for the penetration of SBF, enabling mineral deposition not only on the surface but also within the scaffold's interior. mdpi.com

The mechanism of deposition can be summarized in the following steps:

Surface Activation: The phosphate and hydroxyl groups on the this compound surface attract Ca²⁺ ions from the SBF. tennessee.edu

Ion Accumulation: A layer rich in calcium ions forms, which then attracts HPO₄²⁻ ions.

Nucleation: Amorphous calcium phosphate (ACP) nuclei precipitate on the surface.

Crystal Growth: The ACP nuclei transform into more stable crystalline phases like OCP and eventually HAp. taylorfrancis.com

Maturation: The deposited layer grows and crystallizes further, forming a dense, bone-like apatite layer.

The presence of other functional groups, such as carboxyl groups from oxidation, can further enhance the nucleation rate of apatite. taylorfrancis.com The structure and morphology of the cellulose itself also influence the growth behavior of the apatite crystals. taylorfrancis.com

In Vitro Cellular Interactions and Compatibility Assessment

The success of a biomaterial for tissue engineering relies heavily on its ability to support cellular activities such as adhesion, proliferation, and differentiation. Phosphorylated cellulose scaffolds have been extensively studied for their interactions with bone-forming cells.

Osteoblast Adhesion and Proliferation on Phosphorylated Scaffolds

Research has consistently shown that the introduction of phosphate groups onto cellulose scaffolds enhances the adhesion and proliferation of osteoblasts, the cells responsible for bone formation. odu.edunih.gov The phosphate groups are thought to mimic the phosphate-rich environment of natural bone, providing a more favorable substrate for osteoblast attachment. nih.gov

A study using surface-phosphorylated cellulose nanofibers (P-CNFs) demonstrated a clear dependence of osteoblast proliferation on the phosphate content. nih.gov Mouse osteoblast (MC3T3-E1) cells adhered well and proliferated efficiently on P-CNFs with optimal phosphate concentrations (0.78 and 1.05 mmol/g), whereas cells on native, non-phosphorylated cellulose nanofiber substrates formed aggregates due to poor attachment and showed limited proliferation. nih.gov Similarly, phosphate-functionalized bacterial cellulose-based hydrogels have been shown to support the effective attachment and proliferation of MC3T3-E1 osteoblast cells. nih.gov

The surface morphology of the scaffold also plays a significant role. The porous and fibrous nature of cellulose scaffolds provides a three-dimensional environment that mimics the extracellular matrix of bone, facilitating cell infiltration and growth. hilarispublisher.com Studies with hybrid scaffolds have shown that osteoblasts can adhere to the surface and move within the pores of the scaffold. hilarispublisher.com

Interactive Table: Osteoblast Response to Phosphorylated Cellulose Scaffolds

Scaffold MaterialCell TypeKey Findings
Surface-Phosphorylated Cellulose Nanofibers (P-CNFs)Mouse Osteoblast (MC3T3-E1)Phosphate content-dependent cell proliferation; optimal phosphate levels promoted efficient adhesion and proliferation. nih.gov
Phosphate-crosslinked Bacterial Cellulose HydrogelMouse Osteoblast (MC3T3-E1)Effective cell attachment and proliferation. nih.gov
Hydroxyapatite-bioactivated Bacterial CelluloseOsteoblastsIncreased cell growth on hydroxyapatite-enriched membranes compared to bacterial cellulose alone. nih.gov
Bioactive Carbon-Based Hybrid 3D ScaffoldsPre-osteoblasts (MC3T3-E1)Scaffolds support osteoblast growth and adhesion over a 21-day period. acs.org
Mesenchymal Stem Cell Differentiation Potential on Modified Scaffolds

Mesenchymal stem cells (MSCs) are multipotent cells that can differentiate into various cell types, including osteoblasts, making them a key component of regenerative medicine strategies. The ability of a scaffold to guide the osteogenic differentiation of MSCs is a crucial attribute for bone tissue engineering.

This compound-based materials have shown significant potential in promoting the differentiation of MSCs into an osteogenic lineage. The phosphate groups on the scaffold surface can act as signaling cues, triggering the cellular pathways that lead to bone cell formation. odu.edu Studies have demonstrated that surface-phosphorylated cellulose nanofibers not only enhance osteoblast proliferation but also significantly promote osteogenic differentiation and calcification, even without the addition of specific differentiation-inducing agents in the culture medium. odu.edunih.gov

In one study, polyurethane/polyacrylonitrile scaffolds containing cellulose nanowhiskers were shown to support the osteogenic differentiation and enhance the proliferation of human mesenchymal stem cells (hMSCs). nih.govresearchgate.net Similarly, decellularized onion scaffolds, which are cellulose-based, led to significantly higher alkaline phosphatase activity and calcium deposition in human MSCs compared to standard tissue culture surfaces, indicating enhanced osteogenic differentiation. mdpi.comresearchgate.net The expression of bone-related genes was also significantly upregulated in MSCs cultured on these scaffolds. mdpi.comresearchgate.net

However, it has been noted that a high degree of phosphate substitution on cellulose might impair the attachment and proliferation of human mesenchymal stem cells. frontiersin.org This suggests that an optimal level of phosphorylation is necessary to achieve the desired cellular response.

Development of Hybrid Scaffolds with Bioactive Ceramics

To further enhance the bioactivity and mechanical properties of cellulose-based scaffolds, researchers have focused on developing hybrid materials that combine this compound with bioactive ceramics such as hydroxyapatite (HAp) and tricalcium phosphate (TCP). odu.edu These ceramics are compositionally similar to the mineral phase of bone and are known for their excellent osteoconductivity. mdpi.com

The incorporation of bioactive ceramics into a this compound matrix creates a composite material that leverages the advantages of both components. The cellulose provides a flexible and porous framework that supports cell infiltration and tissue ingrowth, while the ceramic phase enhances mineralization, provides mechanical reinforcement, and acts as a reservoir of calcium and phosphate ions for new bone formation. odu.edu

Various methods have been employed to create these hybrid scaffolds, including the in-situ deposition of calcium phosphate particles onto the cellulose matrix and the blending of pre-synthesized ceramic nanoparticles with a cellulose solution or hydrogel before scaffold fabrication. mdpi.comresearchgate.net For example, hybrid scaffolds of bacterial cellulose and calcium phosphate have been developed that favor cell adhesion. mdpi.com In another approach, an oxidized cellulose nanofiber-gelatin hydrogel was loaded into a biphasic calcium phosphate ceramic scaffold, resulting in a material with both osteoconductive and osteoinductive properties. researchgate.net

These hybrid scaffolds have demonstrated improved mechanical properties and enhanced biological performance compared to their individual components. odu.edu For instance, nanocomposites of bacterial cellulose and hydroxyapatite have been shown to be more suitable for osteoblast adhesion. mdpi.com The combination of cellulose with bioactive ceramics holds great promise for the development of next-generation bone tissue engineering scaffolds with tailored properties for specific clinical applications. nih.gov

Hemocompatibility Assessments of Cellulosic Scaffolds

The assessment of hemocompatibility is critical for biomaterials intended for applications involving contact with blood, such as in bone tissue engineering. Research on this compound scaffolds has sought to understand their interaction with blood components. Native cellulose is known to be highly inflammatory as its hydroxyl groups can activate the complement cascade. nih.gov Conversely, introducing negatively charged moieties like phosphate groups can trigger contact activation, platelet activation, and blood coagulation. nih.gov

Studies on dual-porous this compound aerogels, created with a low degree of substitution (DS of 0.18–0.23), have provided specific insights. nih.govfrontiersin.orgnih.gov When these scaffolds were incubated in heparin-anticoagulated human whole blood, the results suggested that phosphorylation at this low level does not inherently increase platelet activation. nih.govnih.govresearchgate.net However, a significant finding was that upon the compensation of some of the negative charges on the phosphate groups by calcium ions (Ca²⁺), a notable increase in platelet activation and thrombin formation was observed. nih.govnih.gov

This interaction was further explored by evaluating key hemostasis parameters, including prothrombin F1+2 fragment and platelet factor 4 (PF4), as well as inflammatory markers like the C5a fragment. nih.govnih.gov The combination of phosphorylation and subsequent calcification proved to be an effective method for modulating the inflammatory response, which in some samples was reduced to near-baseline levels. nih.govnih.gov These findings highlight that the hemocompatibility of this compound scaffolds is a tunable property, significantly influenced by the degree of phosphorylation and the presence of ions like Ca²⁺, which can be leveraged to create materials with controlled biological responses. nih.govresearchgate.net

Flame Retardant Materials

This compound is recognized for its utility in creating flame-retardant materials. The introduction of phosphorus-containing groups into the cellulose structure fundamentally alters its behavior during thermal decomposition, shifting it from a flammable material to one that promotes charring.

Mechanism of Flame Retardancy Enhancement via Phosphorylation

The flame-retardant action of this compound operates primarily through a condensed-phase mechanism. mdpi.comalfa-chemistry.com When heated, the phosphate groups decompose to form phosphoric acid and subsequently, through dehydration, polyphosphoric acid. mdpi.comakjournals.com These acidic species act as catalysts, accelerating the dehydration of the cellulose polymer itself. rsc.orgresearchgate.net

This catalyzed dehydration diverts the decomposition pathway away from the formation of flammable volatile compounds, such as levoglucosan, which is a primary fuel precursor in the combustion of untreated cellulose. fibre2fashion.commdpi.com Instead, it promotes the conversion of cellulose into carbonaceous residue, or char, at a lower temperature than the typical ignition temperature of cellulose. mdpi.comdiva-portal.org This char layer serves multiple protective functions:

It acts as a physical barrier, insulating the underlying cellulose from the heat of the flame. mdpi.commdpi.com

It limits the diffusion of oxygen to the material's surface. mdpi.com

It reduces the release of flammable gases into the gas phase, effectively cutting off the fuel supply for the fire. brandforsk.se

Nitrogen-containing compounds, often used in conjunction with phosphorylation (e.g., urea (B33335) or phosphoramidates), can enhance this effect through synergistic P-N interactions, which increase the electrophilicity of the phosphorus and promote the phosphorylation reaction. fibre2fashion.commdpi.com This entire process—lowering decomposition temperature, catalyzing dehydration, and forming a protective char layer—is the core mechanism by which phosphorylation imparts flame retardancy to cellulose. nih.govchalmers.se

Influence of Metal Ions on Thermal Oxidative Degradation and Char Formation

The introduction of metal ions into phosphorylated cellulose can further modify its thermal degradation and enhance its flame-retardant properties. akjournals.comresearchgate.net Studies on cellulose ammonium (B1175870) phosphate complexed with various metal ions show that these ions act as catalysts in the degradation process. akjournals.com This catalytic action typically results in a decrease in the initial temperature of decomposition compared to this compound without metal ions. akjournals.comasianpubs.org

Despite the lower decomposition temperature, the presence of metal ions leads to a significant increase in the final char yield at higher temperatures (e.g., 600 °C). akjournals.comasianpubs.org This indicates that the metal ions promote reactions that favor char formation over the production of flammable volatiles. The mechanism involves the metal ions forming metal phosphates upon heating. akjournals.combrandforsk.se These metal phosphates, often acting as Lewis acids, further enhance the dehydration of cellulose and can polymerize to form poly-metal phosphates, which contribute to the stability of the char layer. akjournals.com

Table 1: Effect of Metal Ions on Thermal Properties of Phosphorylated Cellulose
ParameterThis compound (Control)This compound with Metal IonsReference
Decomposition TemperatureHigher initial decomposition temperatureLower initial decomposition temperature (catalytic effect) akjournals.comasianpubs.org
Char YieldIncreased compared to pure celluloseSignificantly increased compared to control (enhanced charring) akjournals.comresearchgate.netasianpubs.org
MechanismPhosphoric acid catalyzes dehydrationMetal phosphates act as Lewis acids, further enhancing dehydration and cross-linking akjournals.commdpi.com

Functional Gels and Porous Materials

This compound is a versatile polymer for creating advanced functional materials like hydrogels and other porous structures. Its inherent properties, combined with the ability to form cross-linked networks, make it suitable for specialized applications, particularly in the biomedical field.

This compound Hydrogels: Formation and Functionalization

This compound hydrogels are three-dimensional (3D) networks of phosphorylated cellulose chains that can absorb and retain large amounts of water or biological fluids. mdpi.com Their formation typically involves dissolving phosphorylated cellulose, often using specific solvent systems like TBAF/DMSO/H₂O or NMMO·H₂O, and then inducing coagulation or regeneration of the cellulose network. nih.govresearchgate.net The resulting structure is a porous hydrogel. nih.gov

Functionalization is a key aspect of developing these hydrogels for specific tasks. The phosphate groups along the cellulose backbone provide anionic sites that can interact with other molecules, particularly positively charged ions or biomolecules. rsc.org A primary application is in bone tissue engineering, where functionalization is aimed at promoting mineralization. researchgate.net By pre-incubating this compound hydrogels in a calcium chloride solution, a this compound calcium salt is formed. researchgate.net This functionalized surface has been shown to be significantly more effective at inducing the formation of a calcium phosphate layer when soaked in a Simulated Body Fluid (SBF), mimicking the mineralization process required for bone integration. researchgate.net

Further functionalization can be achieved by designing bi-functional fusion proteins containing carbohydrate-binding modules (CBMs) that specifically anchor other bioactive molecules, such as proteins or oligonucleotides, onto the cellulose hydrogel surface. researchgate.net This allows for the creation of highly specialized biomaterials for applications like advanced medical diagnostics or targeted drug delivery. researchgate.netfrontiersin.org

The transformation of a this compound solution into a stable hydrogel is accomplished through cross-linking, which creates the 3D network structure. mdpi.commdpi.com This can be achieved through either physical or chemical mechanisms.

Physical Cross-linking involves the formation of non-covalent bonds and physical entanglements. mdpi.comrsc.org These interactions are reversible and can include:

Hydrogen Bonding: The numerous hydroxyl and phosphate groups on the cellulose chains can form extensive hydrogen bond networks. ncsu.edu

Ionic Interactions: The anionic phosphate groups can interact with multivalent cations (e.g., Ca²⁺, Fe³⁺) which act as ionic cross-linkers, bridging different polymer chains. mdpi.comfrontiersin.org This is a common strategy for creating physically cross-linked hydrogels with tunable properties. rsc.org

Freeze-Thaw Cycles: Exposing an aqueous solution of the polymer to repeated freezing and thawing cycles can induce the formation of crystalline regions and hydrogen bonds that act as physical cross-links, reinforcing the gel structure. ncsu.edu

Physical hydrogels are often favored for biomedical applications because they avoid the use of potentially toxic chemical cross-linking agents. mdpi.com

Chemical Cross-linking involves the formation of strong, irreversible covalent bonds between the polymer chains, typically mediated by a bifunctional cross-linking agent. mdpi.commdpi.com These agents react with the hydroxyl groups on the cellulose backbone. mdpi.com Common chemical cross-linkers used for cellulose and its derivatives include:

Epichlorohydrin (ECH) mdpi.comresearchgate.net

Divinyl sulfone (DVS) rsc.orgrsc.org

Multifunctional carboxylic acids , such as citric acid. mdpi.comencyclopedia.pub

Aldehyde-based reagents mdpi.com

Tunable Swelling Dynamics

The introduction of phosphate groups onto the cellulose backbone significantly alters its interaction with water, leading to tunable swelling dynamics. The phosphorylation process introduces anionic phosphate groups, which increase the charge density and electrostatic repulsion within the cellulose structure. ncsu.eduencyclopedia.pub This increased repulsion facilitates the penetration of water molecules into the fiber wall, leading to enhanced swelling. ncsu.eduencyclopedia.pub

Research has demonstrated a direct correlation between the degree of phosphorylation and the swelling capacity of cellulose fibers. ncsu.edu An increase in the phosphorus content leads to a higher water retention value (WRV), a common measure of swelling. ncsu.edu For instance, studies on phosphorylated kraft fibers have shown that the WRV can be almost doubled compared to unmodified fibers, indicating a significant increase in their ability to absorb and retain water. ncsu.edu This effect is further amplified by the use of urea during the phosphorylation process, which enhances the swelling of the cellulose suspension during the reaction itself, allowing for better penetration of the phosphorylating agents into the cellulose structure. mdpi.com

The swelling behavior is also influenced by the pH and the presence of neutral salts. ncsu.edu The anionic nature of the phosphate groups makes the swelling capacity of this compound sensitive to the surrounding ionic environment. This responsiveness allows for the fine-tuning of the material's swelling properties for specific applications. The ability to control the swelling dynamics by adjusting the degree of phosphorylation and the external environment makes this compound a highly versatile material for applications such as superabsorbent hydrogels and materials for controlled release. acs.orgnih.gov

This compound Aerogels: Synthesis and Morphological Control

This compound aerogels are highly porous, lightweight materials with a large surface area, making them promising for applications such as scaffolds in tissue engineering. Current time information in Bangalore, IN.nih.gov The synthesis of these aerogels typically involves the dissolution of this compound, followed by coagulation, solvent exchange, and supercritical CO2 (scCO2) drying. mdpi.comCurrent time information in Bangalore, IN.nih.gov

A common method for preparing this compound aerogels involves using a non-derivatizing solvent system like tetrabutylammonium (B224687) fluoride/dimethyl sulfoxide (B87167) (TBAF·H2O/DMSO). mdpi.comCurrent time information in Bangalore, IN. In this process, low-substituted this compound is dissolved, cast into a mold, and then coagulated using an antisolvent like ethanol. Current time information in Bangalore, IN.scirp.org This is followed by a solvent exchange process and subsequent drying using supercritical CO2 to preserve the porous structure. mdpi.comCurrent time information in Bangalore, IN. The resulting aerogels exhibit a nanoporous, open-porous morphology. mdpi.comCurrent time information in Bangalore, IN.

A key characteristic of this compound aerogels is their reduced sensitivity to shrinkage during the solvent exchange and drying processes compared to their non-derivatized cellulose counterparts. mdpi.comCurrent time information in Bangalore, IN. This is attributed to the electrostatic repulsion between the phosphate groups, which helps to maintain the porous network. mdpi.comCurrent time information in Bangalore, IN. Consequently, this compound aerogels often exhibit lower bulk densities and faster drying times. Current time information in Bangalore, IN. Research has shown that even with a low degree of substitution (DS) of approximately 0.2, these aerogels can achieve high porosity (95.5–97 vol.%), a significant specific surface area (up to 310 m²/g), and notable stiffness. mdpi.comCurrent time information in Bangalore, IN.

The morphology of these aerogels can be controlled to create dual-porous structures, featuring both micron-sized pores and an open-nanoporous substructure, which is particularly advantageous for cell scaffolding applications. scirp.org

Table 1: Properties of this compound Aerogels

PropertyValueReference
Degree of Substitution (DSP)~0.2 mdpi.comCurrent time information in Bangalore, IN.
Porosity (Π)95.5–97 vol.% mdpi.comCurrent time information in Bangalore, IN.
Specific Surface Area (SBET)≤ 310 m² g⁻¹ mdpi.comCurrent time information in Bangalore, IN.
Stiffness (Eρ)≤ 211 MPa cm³ g⁻¹ mdpi.comCurrent time information in Bangalore, IN.
Bulk Density47–50 mg cm⁻³ Current time information in Bangalore, IN.

Porous Monoliths and Membranes for Separation Applications

Porous monoliths and membranes made from this compound are emerging as effective materials for separation applications, particularly in the removal of heavy metal ions from aqueous solutions. mdpi.comscirp.org The incorporation of phosphate groups provides negatively charged sites that can effectively bind with cationic metal ions through electrostatic interactions and hard-soft acid-base interactions. mdpi.com

A key method for fabricating these porous structures is thermally induced phase separation (TIPS). mdpi.comscirp.org This process involves dissolving a cellulose derivative, such as cellulose acetate, in a solvent system, followed by a controlled phase separation and subsequent deacetylation to form a continuous, three-dimensional porous cellulose monolith. mdpi.com This monolith can then be phosphorylated to introduce the desired functional groups. mdpi.com The TIPS method allows for the creation of materials with a high specific surface area and a dual-continuous, interconnected network structure, which is beneficial for flow-through applications. mdpi.com

The performance of these monoliths can be tuned by controlling the degree of phosphorylation and the pore architecture. mdpi.comscirp.org Research has shown that by optimizing these parameters, materials with exceptional adsorption capacity and stable permeability under continuous flow conditions can be developed. mdpi.com For example, phosphorylated cellulose monoliths have demonstrated high efficiency in removing heavy metal ions like Cu2+, Ni2+, and Cd2+ over a broad pH range. mdpi.com Furthermore, these materials have shown excellent reusability, maintaining over 90% of their adsorption capacity after multiple regeneration cycles, highlighting their potential as cost-effective and scalable adsorbents for water treatment. mdpi.com

Reinforcement in Polymer Composites

This compound is utilized as a reinforcing agent in polymer composites to enhance their mechanical properties and, in some cases, to impart additional functionalities like flame retardancy. acs.orgnih.govmdpi.com The inherent high strength and stiffness of cellulose, combined with the chemical reactivity of the phosphate groups, make it an attractive bio-based reinforcement. atlantis-press.comncsu.eduresearchgate.net

In polymer composites, this compound, often in the form of phosphorylated nanocellulose (PCNF), can lead to significant improvements in the mechanical performance of the polymer matrix. nih.gov For instance, the incorporation of PCNF into a poly(vinyl alcohol) (PVA) matrix has been shown to strongly increase the elastic modulus, particularly at high humidity levels. nih.gov At 93% relative humidity, the addition of 6% PCNF can increase the elastic modulus of a PVA membrane from 0.12 MPa to 0.82 MPa. nih.gov This enhancement is attributed to the strong interactions between the phosphorylated nanocellulose and the polymer matrix, which are influenced by moisture uptake. nih.gov

The effectiveness of this compound as a reinforcement depends on its dispersion within the polymer matrix and the interfacial adhesion between the filler and the matrix. acs.orgmdpi.com Good dispersion and strong interfacial bonding allow for efficient stress transfer from the matrix to the high-strength this compound reinforcement. acs.org

In some systems, this compound is used in conjunction with other additives to create multifunctional composites. For example, combining cellulose nanofibers with ammonium polyphosphate in a poly(lactic acid) (PLA) matrix has been shown to not only improve the impact strength but also to confer significant flame-retardant properties. acs.org In such composites, a 5 wt% loading of the cellulose nanofiber and ammonium polyphosphate blend resulted in a 54% increase in impact strength while maintaining a high tensile strength. acs.org

Table 2: Mechanical Properties of Polymer Composites Reinforced with this compound Derivatives

Polymer MatrixReinforcementReinforcement Loading (wt%)Mechanical PropertyImprovementReference
Poly(vinyl alcohol) (PVA)Phosphorylated Nanocellulose (PCNF)6%Elastic Modulus (at 93% RH)Increased from 0.12 MPa to 0.82 MPa nih.gov
Poly(lactic acid) (PLA)Cellulose Nanofibers (CNF) & Ammonium Polyphosphate (APP)5%Impact Strength54% increase acs.org
Poly(lactic acid) (PLA)Cellulose Nanofibers (CNF) & Ammonium Polyphosphate (APP)5%Tensile StrengthMaintained at 50.3 MPa acs.org

Theoretical and Computational Modeling of Cellulose Phosphate Systems

Molecular Dynamics Simulations of Cellulose-Phosphate Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the atomistic interactions within cellulosic materials. nih.govacs.org These simulations can model the dynamic behavior of molecules over time, providing a detailed view of the interactions between cellulose (B213188) and phosphate (B84403) groups. mdpi.com

Researchers have employed MD simulations to explore the interactions of phospholipid bilayers with cellulose, which share the fundamental phosphate group interactions. nih.gov These simulations have revealed strong interactions between the polar head groups of lipids and the hydrophilic surface of cellulose. nih.gov Two primary types of interactions have been identified: direct attractive forces between lipid choline (B1196258) groups and the hydroxyl groups of cellulose, and hydrogen bonding between the phosphate groups and the hydroxymethyl or hydroxyl groups of cellulose. nih.gov The hydrogen bonding involving the phosphate groups is particularly significant, as it can pull the lipid phosphate groups towards the water/lipid interface. nih.gov

In systems with low hydration, these interactions can lead to significant changes in the structure and dynamics of the molecules at the interface. nih.gov For instance, the mass density profiles of lipid leaflets near the cellulose surface can become asymmetrical, and the lateral mobility of the lipids can be considerably reduced. nih.gov

MD simulations have also been used to study the behavior of cellulose chains in different environments. For example, simulations of cellulose in oil-in-water emulsions have shown that cellulose chains can assemble around oil droplets, with the hydrophobic parts of the glucose rings interacting with the oil and the hydroxyl groups forming hydrogen bonds with water. researchgate.net This demonstrates the amphipathic nature of cellulose and how it can be influenced by its surroundings. nih.gov

Table 1: Key Findings from Molecular Dynamics Simulations of Cellulose-Phosphate and Related Systems

System Key Findings References
Phospholipid Bilayers on Cellulose Strong interactions between lipid head groups and cellulose surface. Hydrogen bonding between phosphate groups and cellulose hydroxyls is a major interaction. nih.gov
Amorphous Cellulose and Dialcohol Cellulose Ring-opening increases molecular mobility, especially above the glass-transition temperature. nih.gov

Quantum Chemical Calculations of Phosphorylation Pathways

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a means to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net These methods are particularly useful for studying the mechanisms of chemical reactions, such as the phosphorylation of cellulose.

Computational studies on the phosphorylation of proteins, which involves similar chemical transformations, have shown that phosphorylation can disrupt existing hydrogen bonds and lead to the formation of new, weaker interactions. nih.gov This, in turn, can induce conformational changes in the protein structure. nih.gov Quantum chemical calculations have indicated that phosphorylation of amino acids like tyrosine, threonine, and serine can decrease the optical band gap energy, which facilitates electronic transitions that can form or break interactions. nih.gov

While direct quantum chemical studies on the phosphorylation pathways of cellulose are less common in the readily available literature, the principles derived from protein phosphorylation studies are highly relevant. These calculations can help to understand the reaction energetics and identify the most likely sites on the cellulose molecule for phosphorylation to occur. The hydroxyl groups at the C6, C2, and C3 positions of the anhydroglucose (B10753087) unit of cellulose present different reactivities, which can be explored using quantum chemical methods.

Modeling of Adsorption Kinetics and Thermodynamics

The adsorption properties of cellulose phosphate are crucial for many of its applications, such as in ion exchange and as a sorbent for various substances. The kinetics and thermodynamics of these adsorption processes can be effectively studied and described using various theoretical models.

Adsorption kinetics, which describes the rate of solute uptake by an adsorbent, is often analyzed using models like the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models. rsc.orgnih.gov The pseudo-second-order model, in particular, has been found to be a good fit for the adsorption of phosphate onto various cellulose-based materials, suggesting that chemisorption is a primary mechanism. nih.govrsc.org

Adsorption isotherms, which describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed onto the solid phase at a constant temperature, are commonly modeled using the Langmuir and Freundlich equations. researchgate.net The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. researchgate.net Studies on phosphate adsorption by modified cellulose have shown that the Freundlich model can provide a good fit for the experimental data. researchgate.net

Thermodynamic analysis of adsorption provides information about the spontaneity and nature of the process. rsc.org By studying the adsorption at different temperatures, thermodynamic parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) can be calculated. pjoes.com A negative value of ΔG° indicates a spontaneous adsorption process. pjoes.com For the adsorption of phosphate onto modified cellulose, the process has been found to be spontaneous and endothermic in nature. rsc.org

Table 2: Common Models Used in the Study of Adsorption on Cellulose-Based Materials

Model Type Model Name Description References
Kinetics Pseudo-first-order Describes adsorption in which the rate is proportional to the number of unoccupied sites. rsc.org
Pseudo-second-order Describes adsorption in which the rate is proportional to the square of the number of unoccupied sites, often implying chemisorption. rsc.orgnih.govrsc.org
Intra-particle diffusion Used to investigate if intra-particle diffusion is the rate-limiting step. rsc.org
Isotherms Langmuir Assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. researchgate.net

Prediction of Supramolecular Assembly and Network Stability

Cellulose chains, including those modified with phosphate groups, have a remarkable ability to self-assemble into complex supramolecular structures. nih.govresearchgate.net Computational modeling plays a key role in predicting and understanding these assembly processes and the stability of the resulting networks.

The presence of charged groups, such as phosphate groups, on the surface of cellulose can significantly influence its self-assembly. mdpi.com Repulsive electrostatic forces between the negatively charged phosphate groups can hinder the close packing of cellulose chains, which can, for example, reduce the amount of shrinkage during the drying of cellulose gels. mdpi.com

Models have been developed to understand the formation of fibril networks from cellulose, taking into account factors like the aspect ratio of the fibrils, the solidity of the network, and ion-induced interactions that can increase friction between fibrils. diva-portal.org These models can help in the rational design of cellulose-based materials with specific properties. diva-portal.org

The interactions between cellulose nanofibrils in the presence of different ions can also be explained by models that consider ion-ion correlation and specific ion effects. diva-portal.org These models are instrumental in designing materials like water-resilient and transparent nanocellulose films. diva-portal.org The formation of interpenetrating double networks, for instance, by adding small amounts of other polymers like alginate, can lead to synergistic improvements in the mechanical properties of the material. diva-portal.org

The construction of high-performance hydrogels can be achieved through the guided orienting response of a cellulose nanofibril network. the-innovation.org The supramolecular assembly process, from an isotropic to an aligned structure, can be revealed through a combination of experimental and computational approaches. the-innovation.org

Table 3: Factors Influencing Supramolecular Assembly and Network Stability of this compound

Factor Influence References
Surface Charge (Phosphate Groups) Electrostatic repulsion can hinder close packing and reduce shrinkage in gels. mdpi.com
Ion-Induced Interactions Can increase friction between fibrils, affecting network properties. diva-portal.org
Interpenetrating Networks Can lead to synergistic improvements in mechanical properties. diva-portal.org

| Guided Assembly | Can create highly ordered structures with enhanced properties. | the-innovation.org |

Q & A

Q. What are the standard methodologies for synthesizing cellulose phosphate composites, and how are they validated?

this compound composites are typically synthesized via solvent-based methods or coprecipitation. For example, calcium phosphate/cellulose composites are prepared using controlled pH conditions and characterized via differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and infrared spectroscopy (IR) to validate crystallinity, thermal stability, and chemical bonding . Replication requires adherence to stoichiometric ratios and temperature protocols detailed in peer-reviewed methodologies.

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional properties?

Key techniques include:

  • FTIR to identify phosphate-group incorporation into cellulose matrices.
  • SEM to analyze surface morphology and porosity.
  • Rheological analysis to assess viscoelastic behavior in hydrogel applications.
  • TGA/DSC to evaluate thermal degradation profiles .

Q. How should in vitro experiments using this compound be designed to ensure reproducibility?

Use cellulose dialysis membranes (e.g., 12,000 Da molecular weight cutoff) and standardized phosphate buffer systems (e.g., pH 6.8, 37°C) for drug release studies. Maintain sink conditions and triplicate sampling to minimize variability .

Q. What role does this compound play in enhancing polymer composite functionality?

this compound acts as an ion exchanger due to its sulfate and phosphate groups, improving mechanical strength and biocompatibility in materials like hydrogels and drug delivery systems .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound-based hydrogels for biomedical applications?

A central composite design (CCD) with factors like polymer ratios (e.g., chitosan/carboxymethyl cellulose) and crosslinking agents (e.g., β-glycerol phosphate) can model interactions. For instance, a 5-level CCD with three replications identified optimal gelation temperature (32–35°C) and swelling capacity while minimizing cytotoxicity .

Q. What strategies resolve contradictions in reported ion-exchange efficiencies of this compound across studies?

Perform supplemental literature searches on organophosphate analogs (e.g., sulfated cellulose) and validate findings via comparative kinetic studies. Address confounding variables like pH, ionic strength, and cellulose source .

Q. How do kinetic models (e.g., Korsmeyer-Peppas) elucidate drug release mechanisms from this compound matrices?

Fit release data to models such as:

  • Zero-order : Linear release independent of concentration.
  • Higuchi : Diffusion-controlled release proportional to √time.
  • Korsmeyer-Peppas : Distinguishes Fickian diffusion (n ≤ 0.45) from anomalous transport (n > 0.45). For this compound hydrogels, non-Fickian diffusion dominates due to swelling-coupled release .

Q. What methodologies assess the cytotoxicity of this compound composites in human cell lines?

Use the Alamar Blue assay on fibroblast cells, with viability thresholds set at ≥80% after 24–48 hours exposure. Include positive (e.g., DMSO) and negative controls (cell culture medium) to validate results .

Q. How are novel this compound derivatives validated for purity and structural identity?

For new compounds, provide:

  • Elemental analysis (C, H, P content).
  • NMR/XRD for molecular structure confirmation.
  • HPLC for purity ≥95%. Known compounds require comparative spectral data from literature .

Q. Which statistical designs are effective for multifactor optimization in this compound research?

Central composite face-centered designs (CCD) with 20 experimental runs and 6 replicates effectively model quadratic effects and interactions. For example, optimizing favipiravir-loaded nanoparticles involved CCD to balance entrapment efficiency and release kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.